1-Methoxy-3-(2-methylphenoxy)-2-propanol
Description
Contextualization within Modern Organic Chemistry and Ether Chemistry
1-Methoxy-3-(2-methylphenoxy)-2-propanol is an exemplar of a multifunctional molecule within organic chemistry. Its structure is characterized by a central three-carbon propanol (B110389) chain, with a hydroxyl group at the second position, establishing it as a secondary alcohol. This core is flanked by two different ether functionalities: a methoxy (B1213986) group (-OCH3) at the first carbon and a phenoxy group, specifically a 2-methylphenoxy (or o-tolyloxy) group, at the third carbon.
The synthesis of such a molecule is illustrative of common strategies in ether chemistry. Generally, aryloxy propanol structures can be synthesized through the reaction of a phenol (B47542) with propylene (B89431) oxide. sigmaaldrich.com For instance, 1-phenoxy-2-propanol (B149627) is produced by reacting phenol with propylene oxide, often in the presence of a catalyst. sigmaaldrich.com A plausible synthetic route for this compound would involve the reaction of 2-methylphenol (o-cresol) with a methoxy-substituted propylene oxide derivative. Another common approach for creating such 1,3-disubstituted propan-2-ols is the ring-opening of an epoxide. For example, the synthesis of 1,3-diaminopropan-2-ols can be achieved by the ring-opening of epichlorohydrin (B41342) with amines. researchgate.net This highlights the foundational reactions in organic synthesis that are employed to build such scaffolds.
Significance of Phenoxy and Methoxy Propanol Scaffolds in Chemical Science
The structural components of this compound, namely the phenoxy propanol and methoxy propanol scaffolds, are of considerable importance in both industrial and academic research.
Phenoxy Propanol Scaffold: The phenoxy propanol moiety is a versatile building block. Propylene glycol phenyl ether (1-phenoxy-2-propanol) is a high-boiling, hydrophobic glycol ether that finds extensive use as a solvent. atamankimya.comnih.gov Its properties make it an excellent coalescing agent in water-based architectural and industrial coatings and adhesives. atamankimya.comnih.gov In the textile industry, it acts as a carrier solvent for dyes. atamanchemicals.comtristarintermediates.org Furthermore, its antibacterial properties have led to its use as a preservative in cosmetics and soaps. nih.govtristarintermediates.org This wide range of applications underscores the industrial relevance of the phenoxy propanol framework.
Methoxy Propanol Scaffold: The methoxy propanol scaffold, particularly 1-methoxy-2-propanol (B31579), is a widely used industrial solvent. It is valued for its ability to dissolve a variety of substances and is a key component in many formulations, from cleaning agents to coatings. tristarintermediates.org The synthesis of 3-methoxy-1-propanol (B72126) is noted as a building block for pharmaceutically active compounds, indicating the role of this scaffold in medicinal chemistry. google.comgoogle.com
| Scaffold | Key Applications |
| Phenoxy Propanol | Coalescing agent in paints and coatings, Dye carrier in textiles, Solvent for inks, Preservative in cosmetics |
| Methoxy Propanol | Industrial solvent, Component in cleaning solutions, Building block for pharmaceuticals |
Overview of Research Trajectories for Alkoxy-Aryl-Propanol Structures
Research into alkoxy-aryl-propanol structures has largely been driven by their potential pharmacological activities. The structural similarity of this compound to the muscle relaxant Mephenesin (B1676209) suggests that a primary research trajectory for this class of compounds lies in medicinal chemistry.
Studies on related compounds, such as 3-tertiary amino-1-aryloxy-propan-2-ols, have revealed that these molecules can exhibit significant biological effects, including hypotensive and central nervous system (CNS) activity. nih.gov Research in this area often focuses on structure-activity relationships (SAR), investigating how different substituents on the aromatic rings influence the compound's biological effects. nih.gov For example, it has been observed that the position of substituents on the phenyl ring can determine whether the primary effect is on blood pressure or the CNS. nih.gov
The synthesis of these complex propanol derivatives is also an active area of research, with a focus on developing efficient and selective methods. The synthesis of duloxetine, an antidepressant, involves a key intermediate, (S)-3-(N-methylamino)-1-(2-thienyl)propan-1-ol, highlighting the importance of stereoselective synthesis for producing pharmacologically active propanol derivatives. researchgate.net The development of synthetic routes often involves leveraging key reactions like the ring-opening of epoxides or the asymmetric reduction of ketones to create the desired chiral alcohol center. researchgate.netresearchgate.net The ongoing interest in these scaffolds suggests that future research will likely continue to explore their potential as therapeutic agents and develop novel synthetic methodologies for their preparation.
Structure
3D Structure
Properties
IUPAC Name |
1-methoxy-3-(2-methylphenoxy)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O3/c1-9-5-3-4-6-11(9)14-8-10(12)7-13-2/h3-6,10,12H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZOHFHCGWVFALL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(COC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30341357 | |
| Record name | 2-Propanol, 1-methoxy-3-(2-methylphenoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30341357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39144-34-8 | |
| Record name | 2-Propanol, 1-methoxy-3-(2-methylphenoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30341357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for 1 Methoxy 3 2 Methylphenoxy 2 Propanol
Retrosynthetic Analysis and Key Disconnections
Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. amazonaws.comresearchgate.net It involves breaking down a complex target molecule into simpler, commercially available starting materials through a series of logical "disconnections." For 1-Methoxy-3-(2-methylphenoxy)-2-propanol, the analysis primarily focuses on the two ether bonds present in the structure.
Ether Linkage Formation Strategies
The structure of this compound features two distinct ether linkages: a methoxy (B1213986) group and a phenoxy group. The disconnection of these ether bonds represents the most logical retrosynthetic approach. amazonaws.com This leads to two primary synthetic strategies:
Disconnection 'a' (Aryl Ether): This involves breaking the bond between the phenoxy oxygen and the propanol (B110389) backbone. This strategy points to a reaction between an o-cresol (B1677501) derivative (as the nucleophile) and a 3-carbon electrophile already containing the methoxy group and a leaving group.
Disconnection 'b' (Alkyl Ether): This involves cleaving the bond between the methoxy group and the propanol backbone. This less common approach would involve a precursor with the aryl ether already formed and a subsequent methylation step.
Propanol Moiety Construction
The central 2-propanol unit can be derived from several key precursors. The choice of precursor is intrinsically linked to the ether formation strategy. Common building blocks for the propanol moiety include:
Epoxides: A three-membered ring containing an oxygen atom, such as glycidyl (B131873) methyl ether (1-methoxy-2,3-epoxypropane), is a highly versatile precursor. The epoxide ring can be opened by a nucleophile, such as the phenoxide ion derived from o-cresol, to form the desired propanol structure. researchgate.net
Halohydrins: Molecules containing both a halogen and a hydroxyl group on adjacent carbons, for example, 1-chloro-3-methoxy-2-propanol, are excellent electrophiles for Williamson ether synthesis. khanacademy.org
Diols: A propane-1,2-diol derivative, such as 3-methoxy-1,2-propanediol, could also be a potential precursor, requiring selective functionalization. researchgate.net
Conventional Synthetic Routes
The most prevalent and versatile method for constructing the ether linkages in this compound is the Williamson ether synthesis. masterorganicchemistry.comwikipedia.orgutahtech.edu This reaction involves the SN2 displacement of a halide or other suitable leaving group by an alkoxide or phenoxide ion. masterorganicchemistry.comwikipedia.org
Williamson Ether Synthesis Variants for Aryl Ether Formationkhanacademy.org
The formation of the aryl ether bond is a critical step in the synthesis of this compound. This is typically achieved by reacting the nucleophilic phenoxide of o-cresol with an appropriate electrophilic propanol derivative.
A common approach involves the reaction of the sodium or potassium salt of o-cresol with a halogenated propanol derivative. The phenoxide, a potent nucleophile, attacks the carbon bearing the halogen, displacing it to form the ether bond. khanacademy.org For this reaction to be efficient, the leaving group should be on a primary carbon to favor the SN2 mechanism and avoid competing elimination reactions. masterorganicchemistry.comwikipedia.org
A plausible synthetic route involves the reaction of o-cresol with 1-chloro-3-methoxy-2-propanol in the presence of a base like sodium hydroxide (B78521) or potassium hydroxide. The base deprotonates the phenolic hydroxyl group of o-cresol to form the nucleophilic phenoxide, which then attacks the primary carbon bearing the chlorine atom.
| Reactant 1 | Reactant 2 | Base | Solvent | Typical Conditions |
| o-Cresol | 1-Chloro-3-methoxy-2-propanol | NaOH or KOH | Polar aprotic (e.g., DMF, DMSO) or alcohol | Elevated temperature (e.g., 80-120 °C) |
This table represents a generalized Williamson ether synthesis; specific yields for the target molecule are not widely reported in the literature.
An alternative and often preferred method is the alkylation of o-cresol using an epoxide precursor, such as glycidyl methyl ether (also known as 1-methoxy-2,3-epoxypropane). wikipedia.orgnih.gov In this base-catalyzed reaction, the phenoxide ion attacks one of the carbon atoms of the epoxide ring, leading to its opening and the formation of the desired this compound. The regioselectivity of the ring-opening is crucial; under basic or nucleophilic conditions, the attack generally occurs at the less sterically hindered carbon of the epoxide. researchgate.net
A typical procedure would involve reacting o-cresol with glycidyl methyl ether in the presence of a catalytic amount of a base such as sodium hydroxide, potassium hydroxide, or a tertiary amine.
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Typical Conditions |
| o-Cresol | Glycidyl methyl ether | NaOH, KOH, or Piperidine glpbio.com | Excess reactant or inert solvent (e.g., Toluene) | Elevated temperature (e.g., 80-150 °C) |
Epoxide Ring-Opening Reactions with Alcohols or Phenols
A primary and highly effective method for synthesizing this compound is through the ring-opening of an epoxide. This strategy typically involves the reaction of a phenol (B47542) with a suitable glycidyl ether. For the target molecule, the most direct approach is the nucleophilic attack of 2-methylphenol (o-cresol) on glycidyl methyl ether.
The reaction proceeds via an SN2 mechanism, where the phenoxide, generated in situ by a base, attacks one of the carbon atoms of the epoxide ring. The regioselectivity of the attack is a critical aspect. In base-catalyzed or neutral conditions, the nucleophilic attack preferentially occurs at the sterically least hindered terminal carbon atom of the epoxide. This yields the desired secondary alcohol, this compound. Conversely, acid-catalyzed ring-opening can lead to a mixture of products, as the protonated epoxide may be attacked at either the primary or secondary carbon, though attack at the primary carbon often still predominates. researchgate.net
A typical reaction setup is summarized below:
| Reactant 1 | Reactant 2 | Catalyst (Type) | Primary Product |
| 2-Methylphenol | Glycidyl methyl ether | Base (e.g., NaOH, K₂CO₃, PPh₃) | This compound |
| 2-Methylphenol | Glycidyl methyl ether | Acid (e.g., Lewis Acids) | This compound (major) + 2-Methoxy-3-(2-methylphenoxy)-1-propanol (minor) |
An alternative, yet related, pathway involves a two-step process starting with epichlorohydrin (B41342). First, 2-methylphenol reacts with epichlorohydrin, typically under basic conditions, to form 1-chloro-3-(2-methylphenoxy)-2-propanol. This intermediate is then treated with sodium methoxide (B1231860), which displaces the chloride via a nucleophilic substitution that can proceed through an epoxide intermediate, ultimately yielding the target compound. This multi-step process is common in the industrial preparation of glycidyl ethers. google.comgoogle.com
Direct Functionalization of Propanol Derivatives
The direct functionalization of a pre-existing propanol backbone represents another key synthetic strategy. The Williamson ether synthesis is the classic method employed in this context, involving the reaction of an alkoxide with an alkyl halide. masterorganicchemistry.comlibretexts.org For the synthesis of this compound, two main disconnection approaches are plausible:
Formation of the Aryl Ether Bond: This pathway involves the reaction of 2-methylphenoxide (the sodium or potassium salt of o-cresol) with a suitable propanol derivative, such as 3-chloro-1-methoxy-2-propanol . This is an SN2 reaction where the phenoxide acts as the nucleophile. masterorganicchemistry.comlearncbse.in The choice of a primary halide is generally preferred for Williamson synthesis to avoid competing elimination reactions, but here a secondary substrate is used, which can still provide good yields depending on the conditions. libretexts.orgbyjus.com
Formation of the Methyl Ether Bond: This less common alternative would involve reacting the alkoxide of 3-(2-methylphenoxy)-1,2-propanediol with a methylating agent like methyl iodide or dimethyl sulfate. This requires selective methylation of the primary alcohol over the secondary one, which can be challenging and may require the use of protecting groups.
A process analogous to this approach is the preparation of 3-methoxy-1-propanol (B72126), which can be achieved by alkylating 1,3-propanediol (B51772) with methyl chloride in the presence of a base. google.com This demonstrates the viability of direct alkylation of diol-type precursors.
The following table outlines a potential Williamson ether synthesis pathway.
| Nucleophile (from Alcohol) | Electrophile (Alkyl Halide) | Base | Solvent | Product |
| Sodium 2-methylphenoxide | 3-Chloro-1-methoxy-2-propanol | N/A (pre-formed salt) | Polar aprotic (e.g., DMF, DMSO) | This compound |
Advanced and Sustainable Synthesis Methodologies
Modern synthetic chemistry emphasizes the use of advanced and sustainable methods, including catalysis and stereocontrolled reactions, to improve efficiency, selectivity, and environmental footprint.
Catalytic Approaches (e.g., Transition Metal Catalysis, Organocatalysis)
Catalysis is central to the efficient synthesis of this compound, particularly in the context of epoxide ring-opening reactions. The choice of catalyst can significantly influence the reaction rate and regioselectivity.
Base Catalysis: Simple bases like sodium hydroxide (NaOH) or solid catalysts like magnesium oxide (MgO) are effective. google.comresearchgate.net Organocatalysts, such as triphenylphosphine (B44618) (PPh₃), can also be used to promote the reaction, yielding the secondary alcohol as the exclusive product. researchgate.net
Acid Catalysis: Lewis acids (e.g., BF₃·Et₂O) or solid acid catalysts can be employed. While effective in promoting ring-opening, they can sometimes lead to reduced regioselectivity and the formation of isomeric byproducts. researchgate.net
Transition Metal Catalysis: For the related synthesis of 1-methoxy-2-propanol (B31579) from propylene (B89431) oxide and methanol (B129727), racemic catalysts involving metal atoms like Cobalt(III) or Chromium(III) complexed with polydentate ligands (e.g., salen ligands) have been shown to provide exceptional selectivity (>98%) for the desired regioisomer. google.com Such catalytic systems could be adapted for the reaction between glycidyl methyl ether and 2-methylphenol to ensure high regioselectivity.
| Catalyst Type | Example | Advantage | Potential Disadvantage |
| Homogeneous Base | NaOH, PPh₃ | High selectivity for secondary alcohol | Can require neutralization/difficult removal |
| Heterogeneous Base | MgO | Easy separation and reusability | May require higher temperatures/pressures |
| Homogeneous Acid | BF₃·Et₂O | High activity | Potential for low regioselectivity |
| Transition Metal | Co(III)-salen complex | Very high regioselectivity | Catalyst cost and complexity |
Asymmetric Synthesis and Enantioselective Approaches (if chiral)
The target molecule, this compound, possesses a chiral center at the C2 carbon of the propanol backbone. Therefore, it exists as a pair of enantiomers, (R)- and (S)-1-Methoxy-3-(2-methylphenoxy)-2-propanol. The synthesis of a single enantiomer often requires asymmetric or enantioselective methods, which are crucial in fields like pharmaceuticals where stereochemistry dictates biological activity.
Enantioselective catalysis is a more efficient and atom-economical approach to obtaining enantiomerically pure compounds. This involves using a small amount of a chiral catalyst to steer the reaction towards one enantiomer. For the synthesis of the target molecule, the most promising strategy is the asymmetric ring-opening (ARO) of a prochiral epoxide.
This can be accomplished by reacting glycidyl methyl ether with 2-methylphenol in the presence of a chiral catalyst. Chiral transition metal complexes, such as those based on Cr(III)-salen or Co(III)-salen, have been successfully used for the enantioselective ring-opening of epoxides with various nucleophiles, including phenols and alcohols. google.com These catalysts can provide high yields and excellent enantioselectivities, making them powerful tools for accessing specific enantiomers of aryloxy propanolamines and related structures. The catalyst's chiral environment differentiates between the two enantiotopic transition states, leading to the preferential formation of either the (R) or (S) product, depending on the catalyst's configuration.
Green Chemistry Principles in Synthesis (e.g., Solvent-Free, Biocatalysis)
In recent years, the principles of green chemistry have been increasingly applied to ether synthesis to reduce the environmental impact of chemical processes.
Solvent-Free Synthesis: The Williamson ether synthesis can be adapted to be performed under solvent-free conditions. chalmers.se For the synthesis of this compound, this would involve the direct reaction of o-cresol with 1-chloro-3-methoxy-2-propanol in the presence of a solid base and a phase-transfer catalyst. This approach minimizes waste by eliminating the need for a solvent, which is often the largest component by mass in a reaction. chalmers.se The use of a solid base simplifies the purification process, as it can be removed by simple filtration. chalmers.se
Biocatalysis: Biocatalysis offers a highly selective and environmentally benign alternative to traditional chemical synthesis. nih.gov While specific enzymatic routes for this compound are not widely documented, the use of lipases for the kinetic resolution of similar racemic alcohols is a well-established technique. nih.gov For instance, a chemoenzymatic approach could be envisioned where a lipase (B570770) is used to selectively acylate one enantiomer of a racemic precursor, such as 1-(2-methylphenoxy)-2,3-propanediol, allowing for the separation of the enantiomers. The desired enantiomer could then be methylated to yield the target compound in high enantiomeric purity. The use of crude cell lysates or immobilized enzymes can further reduce costs and simplify the process. researchgate.net
Reaction Optimization and Process Intensification Studies
Optimizing reaction conditions is crucial for maximizing yield and purity while minimizing costs and environmental impact.
Kinetic Studies of Reaction Pathways
Kinetic studies of Williamson ether-type reactions indicate that they typically follow second-order kinetics, with the rate being dependent on the concentrations of both the nucleophile (the phenoxide) and the electrophile (the methoxy-propanol halide or epoxide). longdom.org The reaction of 2-chloro-5-nitrothiazole (B1590136) with sodium methoxide, for example, demonstrates second-order kinetics with high yields when equimolar amounts of reactants are used. longdom.org For the synthesis of this compound, understanding the rate-determining step and the influence of various parameters is key to process control.
Influence of Reagent Stoichiometry and Concentration
The stoichiometry of the reactants plays a significant role in the outcome of the synthesis. In Williamson ether synthesis, using an excess of one reactant can drive the reaction to completion but may also lead to side reactions and complicate purification. For the reaction of an alkoxide with an alkyl halide, a slight excess of the alkoxide is often used to ensure complete conversion of the halide. However, using equimolar amounts of reactants can lead to high product yields, as seen in the reaction of thiazole (B1198619) derivatives with sodium methoxide, where an 80% yield was achieved with equimolar concentrations. longdom.org
Temperature, Pressure, and Solvent Effects on Reaction Outcomes
Temperature: Temperature is a critical parameter in ether synthesis. Increasing the temperature generally increases the reaction rate but can also promote side reactions such as elimination, particularly with secondary and tertiary alkyl halides. numberanalytics.comchemistrytalk.org For the synthesis of alkyl aryl ethers at high temperatures (above 300 °C), catalytic Williamson ether synthesis can be employed using weak alkylating agents. researchgate.net
Pressure: The effect of pressure on the synthesis of this compound is generally less pronounced than temperature, especially for liquid-phase reactions. However, for reactions involving gaseous reactants or conducted at temperatures above the solvent's boiling point, pressure becomes a significant factor. numberanalytics.com
Solvent Effects: The choice of solvent is crucial in Williamson ether synthesis. Polar aprotic solvents like DMF and DMSO are often preferred as they can solvate the cation of the alkoxide, thereby increasing the nucleophilicity of the anion and accelerating the reaction. numberanalytics.com In some cases, the alcohol corresponding to the alkoxide can be used as the solvent. libretexts.org
Table 1: Representative Data on the Influence of Reaction Parameters on Ether Synthesis
| Parameter | Condition | Effect on Yield/Selectivity | Reference |
| Base/Solvent | NaH in DMF | High Yield (85%) | numberanalytics.com |
| KOtBu in DMSO | Higher Yield (90%) | numberanalytics.com | |
| NaOH in H₂O | Lower Yield (40%) | numberanalytics.com | |
| Stoichiometry | Equimolar Reactants | High Yield (up to 80-90%) | longdom.org |
| Excess Alkylating Agent | Potential for side reactions | wikipedia.org | |
| Temperature | Increased Temperature | Increased rate, potential for elimination | numberanalytics.comchemistrytalk.org |
| High Temperature (>300°C) | Enables use of weak alkylating agents | researchgate.net |
This table presents representative data for Williamson ether synthesis and may not be specific to this compound.
Isolation and Purification Techniques for Research-Scale Synthesis
The isolation and purification of this compound from the reaction mixture are critical steps to obtain a product of high purity.
Chromatographic Method Development for Synthetic Mixtures
For research-scale synthesis, column chromatography is a common and effective method for purifying the target compound from unreacted starting materials and byproducts. The development of a suitable chromatographic method involves selecting an appropriate stationary phase (typically silica (B1680970) gel) and a mobile phase (a solvent or mixture of solvents) that provides good separation of the components.
The polarity of the target molecule, with its ether and hydroxyl functional groups, will dictate the choice of eluent. A mixture of a non-polar solvent (like hexane (B92381) or heptane) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane) is typically used. The optimal ratio is determined by thin-layer chromatography (TLC) to achieve a retention factor (Rf) for the desired product that allows for efficient separation.
Table 2: Illustrative Chromatographic Purification Parameters
| Parameter | Details | Purpose |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Adsorbent for separation based on polarity. |
| Mobile Phase | Hexane:Ethyl Acetate Gradient | Elution of compounds with varying polarity. The gradient is adjusted to optimize separation. |
| Detection | UV (at 254 nm) or Staining (e.g., KMnO₄) | Visualization of separated components on TLC or for fraction analysis. |
This table provides illustrative parameters for the chromatographic purification of a moderately polar organic compound and serves as a general guideline.
Crystallization Techniques for Target Compound Purification
The purification of this compound is a critical step to ensure the isolation of the compound with high purity. Crystallization is a powerful technique for this purpose, leveraging the differences in solubility between the target compound and any impurities. The choice of solvent is paramount for successful crystallization.
While specific crystallization data for this compound is not extensively documented in publicly available literature, general principles for the crystallization of related aryl glyceryl ethers can be applied. The ideal solvent system is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.
For related compounds like mephenesin (B1676209) and its derivatives, various solvent systems have been employed for crystallization. For instance, the purification of mephenesin carbamate, a derivative, has been achieved through recrystallization from a mixture of methanol and water or from trichloroethylene. google.com The use of a binary solvent system, such as an alcohol-water mixture, allows for fine-tuning of the solvent's polarity to induce crystallization.
The general procedure for crystallization would involve dissolving the crude this compound in a minimal amount of a suitable hot solvent or solvent mixture. The solution is then allowed to cool slowly and undisturbed, promoting the formation of well-defined crystals. Once crystallization is complete, the crystals are isolated by filtration, washed with a small amount of cold solvent to remove any residual impurities, and then dried.
Table of Potential Crystallization Solvents
| Solvent/Solvent System | Rationale for Use |
| Toluene (B28343) | Aromatic solvent that can be effective for dissolving aromatic compounds. |
| Acetone (B3395972)/Ether | A combination where acetone acts as the primary solvent and ether as the anti-solvent to induce precipitation. |
| Ethanol/Water | A common binary system where the polarity can be adjusted to control solubility. |
| Methanol/Water | Similar to ethanol/water, used for recrystallizing related mephenesin derivatives. google.com |
| Trichloroethylene | A non-polar solvent that has been used for intermediates in mephenesin synthesis. google.com |
Mechanistic Investigations of Reactions Involving 1 Methoxy 3 2 Methylphenoxy 2 Propanol
Reaction Pathway Elucidation and Intermediate Characterization
Mechanistic studies of similar glycol ethers often focus on their atmospheric degradation pathways, typically initiated by hydroxyl (OH) radicals. For instance, the gas-phase reaction of 1-methoxy-2-propanol (B31579) with OH radicals has been investigated, providing a basis for postulating analogous reactions for 1-methoxy-3-(2-methylphenoxy)-2-propanol.
In the atmospheric reactions of glycol ethers, the initial step is the abstraction of a hydrogen atom by an OH radical, leading to the formation of a carbon-centered radical intermediate. For this compound, hydrogen abstraction can occur at several positions: the methoxy (B1213986) group, the propanol (B110389) backbone, or the methyl group on the phenoxy moiety. The stability of the resulting radical will influence the dominant reaction pathway.
Following initial radical formation, in the presence of oxygen, a peroxy radical (ROO•) is rapidly formed. This peroxy radical can then undergo further reactions, for example with nitric oxide (NO) to form an alkoxy radical (RO•), which can then decompose or isomerize, leading to the final products. While specific transient species for this compound have not been reported, the study of 1-methoxy-2-propanol identified methyl formate (B1220265) and methoxyacetone (B41198) as major products, suggesting the formation of corresponding alkoxy and peroxy radical intermediates. dss.go.th
Computational chemistry is a powerful tool for mapping the potential energy surfaces of reactions, identifying transition states, and calculating activation energies, thereby predicting the most likely reaction pathways. For example, a theoretical study on the reaction of 3-methoxy-1-propanol (B72126) with OH radicals employed density functional theory (DFT) to model the hydrogen abstraction process from different carbon atoms. These calculations help in understanding the branching ratios of various reaction channels.
A similar computational approach for this compound would involve modeling the geometry of the reactant, the attacking radical (e.g., OH), the transition states for hydrogen abstraction from each unique carbon position, and the resulting radical intermediates. The calculated energy barriers for each pathway would indicate the most kinetically favorable routes.
Kinetic and Thermodynamic Profiling of Transformations
Kinetic and thermodynamic data provide quantitative measures of reaction rates and product stabilities.
A hypothetical study on this compound would likely involve monitoring the decay of the parent compound in the presence of a known concentration of OH radicals over time and at different temperatures to determine the rate constant and activation energy.
Product distribution analysis for the gas-phase reaction of 1-methoxy-2-propanol with OH radicals in the presence of NO has been performed using techniques like gas chromatography and mass spectrometry. dss.go.th The major products identified were methyl formate, methoxyacetone, and acetaldehyde, with specific molar formation yields. dss.go.th
A similar experimental investigation for this compound would be necessary to determine its product distribution under specific reaction conditions. The expected products would likely arise from the fragmentation of the alkoxy radical intermediate.
Table 1: Product Yields from the Gas-Phase Reaction of 1-Methoxy-2-propanol with OH Radicals
| Product | Molar Formation Yield |
| Methyl formate | 0.59 ± 0.05 |
| Methoxyacetone | 0.39 ± 0.04 |
| Acetaldehyde | 0.56 ± 0.07 |
This table is based on data for 1-methoxy-2-propanol and is presented for illustrative purposes. dss.go.th
Stereochemical Evolution in Reactions (if chiral)
This compound possesses a chiral center at the second carbon atom of the propanol chain. Therefore, it exists as a pair of enantiomers. Reactions involving this chiral center, or reactions of a single enantiomer, could exhibit stereoselectivity or stereospecificity.
For instance, if the hydroxyl group at the chiral center is involved in the reaction, the stereochemistry of the products could be influenced by the configuration of the starting material. However, in the context of gas-phase radical reactions, which are often highly energetic, retention or inversion of stereochemistry can be complex to predict without specific experimental or computational studies. The synthesis of 1-methoxy-2-propanol from propylene (B89431) oxide and methanol (B129727) can be catalyzed to favor the formation of a specific isomer, indicating that stereochemical control is relevant in the synthesis of related compounds. google.com
Diastereoselectivity and Enantioselectivity Studies
The structure of this compound features a chiral center at the C2 position, making stereoselectivity a key aspect of its synthesis. The formation of this chiral center typically occurs during the ring-opening of an epoxide precursor, such as 2-(methoxymethyl)oxirane, by a nucleophile, in this case, the 2-methylphenoxide anion.
The diastereoselectivity and enantioselectivity of this reaction are highly dependent on the nature of the catalyst and the reaction conditions. In the absence of a chiral catalyst, the reaction of a racemic epoxide will result in a racemic mixture of the product. However, the use of chiral catalysts can steer the reaction towards the preferential formation of one enantiomer.
For analogous reactions, such as the synthesis of other chiral β-amino alcohols, enantioselective methodologies have been developed that achieve high levels of stereocontrol. tcichemicals.comnih.gov These often involve the use of chiral ligands complexed to a metal center, which creates a chiral environment around the reacting molecules. tcichemicals.com While specific data for this compound is not extensively documented in publicly available literature, the principles from related syntheses of chiral alcohols and ethers provide a framework for understanding the potential for diastereoselective and enantioselective control. nih.govrsc.orgresearchgate.net
Chiral Induction Mechanisms
The mechanism of chiral induction in the synthesis of compounds like this compound typically involves the formation of a transient diastereomeric complex between the substrate and a chiral catalyst. In the context of the epoxide ring-opening reaction, a chiral catalyst, often a Lewis acid or a Brønsted acid/base, coordinates to the epoxide oxygen. This coordination polarizes the C-O bonds of the epoxide ring, making it more susceptible to nucleophilic attack.
The chiral ligands on the catalyst create a sterically and electronically biased environment. This environment favors one of the two possible transition states for the nucleophilic attack by the 2-methylphenoxide, leading to the preferential formation of one enantiomer of the product. The degree of enantioselectivity is determined by the energy difference between these two diastereomeric transition states.
For instance, in the enantioselective alkynylation of ketones to form chiral alcohols, chiral β-amino alcohols have been used as effective ligands to induce high enantioselectivity. tcichemicals.com Similarly, multi-catalytic strategies involving a photocatalyst and a chiral copper complex have been employed for the enantioselective C-H amination of alcohols to produce chiral β-amino alcohols. nih.gov These examples highlight the sophisticated catalyst design required to achieve effective chiral induction.
Catalyst Role and Mechanism in Bond Formation/Cleavage
The primary bond formation in the synthesis of this compound is the C-O bond between the phenoxide and the carbon backbone of the propanol moiety. This is typically achieved through the ring-opening of an epoxide. jsynthchem.com Catalysts play a pivotal role in facilitating this bond formation by activating the epoxide ring. jsynthchem.comnih.gov
Homogeneous and Heterogeneous Catalysis Mechanisms
Homogeneous Catalysis: In homogeneous catalysis, the catalyst is in the same phase as the reactants. For the synthesis of related compounds like 1-methoxy-2-propanol from propylene oxide and methanol, homogeneous base catalysts such as NaOH are used industrially. google.com The mechanism involves the deprotonation of the alcohol (methanol in this case) to form a more nucleophilic alkoxide, which then attacks the epoxide ring. researchgate.net For the synthesis of this compound, a similar base-catalyzed mechanism can be envisaged where 2-methylphenol is deprotonated.
Chiral homogeneous catalysts, such as metal-salen complexes, have been investigated for the enantioselective synthesis of related epoxides and their ring-opened products. google.com These catalysts activate the epoxide and provide a chiral environment for the nucleophilic attack.
Heterogeneous Catalysis: Heterogeneous catalysts are in a different phase from the reactants, which offers advantages in terms of catalyst separation and recycling. Solid base catalysts like magnesium oxide (MgO) have been shown to be effective for the synthesis of 1-methoxy-2-propanol. researchgate.netepa.gov In-situ FT-IR studies have revealed that methanol dissociates on the MgO surface to form methoxide (B1231860) species, which then react with adsorbed propylene oxide. researchgate.netepa.gov A similar mechanism can be proposed for the reaction of 2-methylphenol on a solid base catalyst.
Solid acid catalysts can also be employed. For instance, NH4HSO4 supported on silica (B1680970) has been used for the tetrahydropyranylation of alcohols and phenols, a reaction that also involves the formation of an ether linkage. beilstein-journals.org
Surface Chemistry and Adsorption Phenomena (for heterogeneous catalysis)
In heterogeneous catalysis, the surface of the catalyst provides active sites where the reaction occurs. For the synthesis of this compound using a solid catalyst, the surface chemistry and adsorption of the reactants are critical.
Taking the example of MgO for the synthesis of 1-methoxy-2-propanol, the basic sites on the MgO surface are responsible for the deprotonation of the alcohol. researchgate.netepa.gov The strength and density of these basic sites can influence the reaction rate and selectivity. researchgate.net The epoxide is also adsorbed onto the catalyst surface. The mode of adsorption can influence which carbon of the epoxide ring is attacked by the nucleophile. For MgO, it is proposed that propylene oxide adsorbs in a way that leads to the formation of a propylene-like species, favoring the anti-Markovnikov addition of the methoxide and leading to high selectivity for 1-methoxy-2-propanol. researchgate.netepa.gov
The nature of the support material in supported catalysts, such as silica in the case of NH4HSO4@SiO2, can also affect the catalytic activity by influencing the dispersion of the active species and the surface area. beilstein-journals.org
Solvent Effects on Reaction Mechanisms and Selectivity
The choice of solvent can have a significant impact on the reaction mechanism and selectivity in the synthesis of this compound. Solvents can influence the solubility of reactants and catalysts, the stability of intermediates and transition states, and the aggregation state of the catalyst.
In reactions involving charged intermediates, such as the alkoxide nucleophile, polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) can be effective. nih.gov These solvents can solvate the cation without strongly interacting with the anionic nucleophile, thus enhancing its reactivity.
For the synthesis of related compounds, a variety of solvents have been employed. In the preparation of 3-methoxy-1-propanol, polar aprotic solvents such as ketones, nitriles, and ethers are mentioned as suitable. google.com The use of "green" ethereal solvents like cyclopentyl methyl ether (CPME) and 2-methyltetrahydrofuran (B130290) (2-MeTHF) has been explored for the tetrahydropyranylation of alcohols and phenols, demonstrating a move towards more environmentally benign processes. beilstein-journals.org The solvent can also play a role in one-pot reaction sequences by being suitable for multiple reaction steps. beilstein-journals.org
The following table provides a summary of solvents used in related syntheses and their potential effects:
| Solvent Type | Examples | Potential Effects on Reaction |
| Polar Aprotic | DMF, Acetonitrile, Acetone (B3395972) | Can enhance the reactivity of anionic nucleophiles. nih.govgoogle.com |
| Ethereal | Diethyl ether, THF, CPME, 2-MeTHF | Good for reactions with organometallic reagents and can be more environmentally friendly. beilstein-journals.org |
| Alcohols | Methanol, Propanediol | Can act as both solvent and reactant. google.comgoogle.com |
| Hydrocarbons | Toluene (B28343), Hexane (B92381) | Generally less effective for reactions with polar intermediates. |
Advanced Spectroscopic and Structural Characterization of 1 Methoxy 3 2 Methylphenoxy 2 Propanol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating the structure of organic compounds in solution and the solid state. For a molecule with the complexity of 1-methoxy-3-(2-methylphenoxy)-2-propanol, a combination of one-dimensional (1D) and multi-dimensional (2D) NMR experiments is essential for unambiguous assignment of all proton (¹H) and carbon (¹³C) signals.
Predicted ¹H and ¹³C NMR Data
Based on established chemical shift principles for ethers, alcohols, and substituted aromatic rings, a predicted set of NMR data for this compound is presented below. pressbooks.publibretexts.orglibretexts.orgpressbooks.pub Hydrogens on carbons adjacent to an ether oxygen typically resonate in the 3.4-4.5 ppm range, while the proton on the alcohol-bearing carbon is also expected in this region. libretexts.orgpressbooks.pub The aromatic protons will appear between 6.8 and 7.2 ppm, and the methyl groups will be upfield. In the ¹³C NMR spectrum, carbons bonded to oxygen are expected in the 50-80 ppm range. libretexts.org
Interactive Table: Predicted NMR Chemical Shifts for this compound
| Atom Number | Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| 1 | -OCH₃ | ~3.3 (s, 3H) | ~59.0 |
| 2 | -CH₂-O- | ~3.5 (m, 2H) | ~72.0 |
| 3 | -CH(OH)- | ~4.0 (m, 1H) | ~70.0 |
| 4 | Ar-CH₃ | ~2.2 (s, 3H) | ~16.0 |
| 5 | Ar-C (C-O) | - | ~156.0 |
| 6 | Ar-C (C-CH₃) | - | ~127.0 |
| 7 | Ar-H | ~6.8-7.2 (m, 4H) | ~111.0-130.0 |
| 8 | -CH₂-OAr | ~4.1 (m, 2H) | ~71.0 |
| 9 | -OH | Variable, broad | - |
While 1D NMR provides initial data, 2D NMR experiments are indispensable for assembling the complete molecular structure by revealing through-bond and through-space correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, typically over two to three bonds. For this compound, a COSY spectrum would be crucial for tracing the propanol (B110389) backbone, showing a cross-peak between the proton at C3 (-CH(OH)-) and the adjacent methylene (B1212753) protons at C2 and C8.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This technique allows for the definitive assignment of each carbon signal by linking it to its attached proton's chemical shift. For instance, the carbon signal around 70.0 ppm would show a correlation to the proton signal at ~4.0 ppm, confirming the C3-H3 pair.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically 2-4 bonds), which is vital for connecting different fragments of the molecule. Key HMBC correlations for this compound would include the correlation from the methoxy (B1213986) protons (H1) to the C2 carbon, and from the aromatic protons (H7) to the carbons of the phenoxy and methyl groups, confirming the substitution pattern of the aromatic ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space proximity between protons, regardless of whether they are connected by bonds. NOESY is particularly useful for determining stereochemistry and conformation. For example, a NOESY spectrum could show correlations between the aromatic protons and the C8 methylene protons, providing insight into the preferred orientation of the phenoxy group relative to the propanol chain.
Interactive Table: Expected 2D NMR Correlations for this compound
| Experiment | From Proton(s) | To Proton(s) / Carbon(s) | Information Gained |
| COSY | H3 (-CH(OH)-) | H2, H8 (-CH₂-) | Confirms propanol backbone connectivity |
| HSQC | H1 (-OCH₃) | C1 | Assigns methoxy group |
| H3 (-CH(OH)-) | C3 | Assigns the alcohol-bearing carbon | |
| HMBC | H1 (-OCH₃) | C2 | Connects methoxy group to propanol backbone |
| H4 (Ar-CH₃) | C6, C7 (Aromatic) | Confirms position of the methyl group on the ring | |
| H8 (-CH₂-OAr) | C5 (Aromatic C-O) | Connects propanol backbone to phenoxy ring | |
| NOESY | H4 (Ar-CH₃) | H7 (ortho-proton) | Confirms proximity on the aromatic ring |
| H8 (-CH₂-OAr) | H7 (ortho-proton) | Provides conformational information |
Quantitative NMR (qNMR) is a precise method for determining the concentration or purity of a substance without the need for identical reference standards. ox.ac.ukhuji.ac.il The technique relies on the direct relationship between the integrated signal area in an NMR spectrum and the number of nuclei contributing to that signal. ox.ac.uk
For the analysis of this compound, a qNMR experiment would involve adding a known mass of a stable, non-reactive internal standard (e.g., dimethyl sulfone) to a precisely weighed sample of the compound. By comparing the integral of a well-resolved signal from the analyte (e.g., the sharp singlet of the methoxy group) to the integral of a signal from the internal standard, the absolute purity can be calculated. researchgate.net
Furthermore, qNMR is highly effective for determining isomeric ratios. In syntheses of related compounds like 1-methoxy-2-propanol (B31579), the formation of the isomeric 2-methoxy-1-propanol is a known issue. google.com A qNMR spectrum would allow for the accurate quantification of each isomer by integrating their distinct, non-overlapping signals.
Solid-State NMR (SSNMR) is a critical technique for characterizing the solid forms of chemical compounds, including identifying different crystalline polymorphs. researchgate.net Unlike solution NMR where rapid molecular tumbling averages out anisotropic interactions, SSNMR spectra are sensitive to the local electronic environment and internuclear distances within the crystal lattice. ethz.ch
Different polymorphs of a compound can exhibit distinct ¹³C SSNMR spectra because the arrangement of molecules in the crystal lattice affects the chemical shifts of the carbon atoms. researchgate.net While no specific polymorphs of this compound are documented, if different crystalline forms were produced, SSNMR would be the definitive method for their identification. Each polymorph would present a unique set of peaks, or different chemical shifts for the same carbons, providing a "fingerprint" for that specific solid form. This is crucial as different polymorphs can have different physical properties.
The structure of this compound contains several single bonds around which rotation can occur, leading to a flexible conformation in solution. Dynamic NMR (DNMR) is the study of these conformational changes using variable-temperature NMR experiments. nih.gov
At room temperature, the rotation around the C-O and C-C bonds is typically fast on the NMR timescale, resulting in an averaged spectrum. However, by lowering the temperature, this rotation can be slowed. If the energy barrier to rotation is high enough, the exchange between different conformers (rotamers) can become slow enough that distinct signals for each conformer appear in the NMR spectrum. nih.gov For example, restricted rotation around the aryl-oxygen bond could lead to the splitting of signals for the aromatic protons at very low temperatures. By analyzing the changes in the NMR line shape as a function of temperature, it is possible to calculate the thermodynamic activation barriers for these rotational processes.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis
Mass spectrometry is an essential analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and the elucidation of molecular structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) measures the mass of ions with very high accuracy (typically to four or five decimal places). This precision allows for the unambiguous determination of a compound's elemental formula. For this compound, the molecular formula is C₁₁H₁₆O₃.
The calculated exact mass for this formula is 196.10994 Da. nih.gov An HRMS experiment would confirm this exact mass, distinguishing it from other compounds with the same nominal mass but different elemental compositions.
Analysis of the fragmentation patterns observed in the mass spectrum provides further structural confirmation. Under ionization, the molecule will break apart in a predictable manner. For ether-containing compounds, a common fragmentation is alpha-cleavage (cleavage of the bond adjacent to the ether oxygen). libretexts.org
Interactive Table: Predicted HRMS Fragmentation for this compound (C₁₁H₁₆O₃)
| m/z (Predicted) | Possible Fragment Formula | Description of Loss |
| 196.1099 | C₁₁H₁₆O₃ | Molecular Ion [M]⁺ |
| 165.0916 | C₁₀H₁₃O₂ | Loss of -OCH₃ radical |
| 123.0446 | C₇H₇O₂ | Cleavage of the propanol side chain |
| 108.0575 | C₇H₈O | Fragment corresponding to methyl-phenate radical cation |
| 91.0548 | C₇H₇ | Tropylium ion, from rearrangement of the toluene (B28343) moiety |
| 45.0340 | C₂H₅O | Fragment from cleavage adjacent to the methoxy group [CH₂OCH₃]⁺ |
Tandem Mass Spectrometry (MS/MS) for Structural Fragment Identification
Tandem mass spectrometry (MS/MS) serves as a powerful tool for elucidating the structure of molecules like this compound by breaking the molecule apart and analyzing the resulting fragments. In a typical MS/MS experiment, the intact molecule is first ionized and isolated based on its mass-to-charge ratio (m/z). This precursor ion is then subjected to collision-induced dissociation (CID), causing it to fragment into smaller product ions. The analysis of these fragments provides a "fingerprint" that can be used to confirm the molecule's structure.
For alcohols and ethers, fragmentation often occurs at the C-O bonds and adjacent C-C bonds. slideshare.net In the case of this compound, which has a molecular weight of 196.24 g/mol , the molecular ion [C₁₁H₁₆O₃]⁺ would be observed at an m/z of 196. nih.gov Common fragmentation pathways for this compound would involve the cleavage of the ether and alcohol functionalities.
A prominent fragmentation pattern for alcohols is the loss of a water molecule (H₂O), particularly in the presence of a nearby hydrogen atom that can be easily transferred. Another common fragmentation for alcohols is the cleavage of the C-C bond adjacent to the oxygen atom. docbrown.info For ethers, cleavage of the C-O bond is a characteristic fragmentation pathway.
Based on these principles, the expected fragmentation of this compound would yield several key fragment ions. The table below outlines potential fragmentation patterns and the corresponding m/z values.
| Precursor Ion (m/z) | Fragmentation Pathway | Fragment Ion | Fragment Ion (m/z) |
| 196 | Loss of methoxy group (-OCH₃) | [C₁₀H₁₃O₂]⁺ | 165 |
| 196 | Loss of water (-H₂O) from the alcohol | [C₁₁H₁₄O₂]⁺ | 178 |
| 196 | Cleavage of the C-C bond adjacent to the hydroxyl group | [CH₂(OCH₃)]⁺ | 45 |
| 196 | Cleavage of the ether bond | [C₇H₇O]⁺ (cresoxy) or [C₄H₉O₂]⁺ | 107 or 89 |
| 107 | Further fragmentation of the cresoxy ion | [C₆H₅]⁺ | 77 |
This table represents a theoretical fragmentation pattern. Actual experimental results may vary based on the specific MS/MS conditions.
The identification of these specific fragment ions in an MS/MS spectrum would provide strong evidence for the proposed structure of this compound. High-resolution mass spectrometry can further distinguish between fragment ions with the same nominal mass but different elemental compositions. docbrown.info
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) for Conformational Studies
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) is an advanced analytical technique that separates ions based on their size, shape, and charge, in addition to their mass-to-charge ratio. nih.govnih.gov This capability allows for the investigation of different conformational isomers, which are molecules with the same chemical formula and connectivity but different three-dimensional arrangements. nih.gov For a flexible molecule like this compound, different conformers can exist due to rotation around single bonds.
In an IMS-MS instrument, ions are introduced into a drift tube filled with an inert buffer gas. An electric field propels the ions through the tube, where they collide with the buffer gas molecules. The rate at which an ion drifts through the tube is dependent on its collision cross-section (CCS), which is a measure of its average size and shape. nih.gov More compact, folded conformers will experience fewer collisions and travel faster, while more extended, open conformers will experience more collisions and travel slower. This separation in the mobility dimension, followed by mass analysis, can reveal the presence of multiple conformers for a single compound. nih.gov
For propanol and its derivatives, conformational isomerism is well-established. researchgate.netresearchgate.netarxiv.org The different orientations of the hydroxyl (-OH) and methoxy (-OCH₃) groups relative to the carbon backbone can lead to various conformers with distinct CCS values. For instance, studies on propanol have shown the existence of different conformers in the gas phase. researchgate.netarxiv.org Similarly, the ether linkage in this compound introduces additional rotational freedom, potentially leading to a complex conformational landscape.
The application of IMS-MS to study the conformational flexibility of ether-containing molecules, such as cellulose (B213188) ethers, has demonstrated the technique's ability to separate and characterize isomeric structures. nih.gov The separation of these isomers is based on differences in their CCS, which are influenced by the substitution patterns and resulting molecular shapes. nih.gov
A hypothetical IMS-MS experiment on this compound could reveal multiple peaks in the ion mobility spectrum for the same m/z value, each corresponding to a different stable conformer in the gas phase. The relative intensities of these peaks could provide information about the relative abundance of each conformer under the experimental conditions.
| Conformer Type | Expected Collision Cross-Section (CCS) | Description |
| Compact/Folded | Smaller | Intramolecular hydrogen bonding between the hydroxyl and ether oxygen may lead to a more compact structure. |
| Extended/Open | Larger | The molecule adopts a more linear and extended conformation. |
This table illustrates the expected trend in CCS for different conformer types. The actual number of conformers and their specific CCS values would need to be determined experimentally and supported by computational modeling.
Vibrational Spectroscopy (IR, Raman) for Functional Group and Molecular Fingerprint Analysis
Vibrational spectroscopy, which includes both infrared (IR) and Raman spectroscopy, is a powerful non-destructive technique used to identify functional groups and obtain a unique "molecular fingerprint" of a compound. These techniques probe the vibrational motions of molecules, which are specific to their structure and bonding.
For this compound, the IR and Raman spectra would exhibit characteristic bands corresponding to its various functional groups: the hydroxyl (-OH) group, the ether linkages (C-O-C), the aromatic ring, and the aliphatic C-H bonds.
The O-H stretching vibration is typically a strong and broad band in the IR spectrum, usually appearing in the region of 3200-3600 cm⁻¹. mdpi.com The exact position and shape of this band are sensitive to hydrogen bonding. The C-H stretching vibrations of the methyl and methylene groups are expected in the 2850-3000 cm⁻¹ region. mdpi.com The C-O stretching vibrations of the ether and alcohol groups will appear in the fingerprint region, typically between 1000 and 1300 cm⁻¹. Aromatic C-H and C=C stretching and bending vibrations will also be present, providing information about the substitution pattern of the benzene (B151609) ring.
The table below summarizes the expected vibrational frequencies for the key functional groups in this compound.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| O-H | Stretching | 3200 - 3600 |
| C-H (aliphatic) | Stretching | 2850 - 3000 |
| C-H (aromatic) | Stretching | 3000 - 3100 |
| C=C (aromatic) | Stretching | 1400 - 1600 |
| C-O (ether, alcohol) | Stretching | 1000 - 1300 |
| O-H | Bending | 1330 - 1440 |
| C-H (aliphatic) | Bending | 1350 - 1470 |
These are general ranges, and the precise frequencies can be influenced by the molecular environment and intermolecular interactions.
Theoretical Prediction of Vibrational Modes
Computational chemistry provides a powerful means to predict and interpret the vibrational spectra of molecules. Using methods like Density Functional Theory (DFT), it is possible to calculate the vibrational frequencies and intensities of a molecule's normal modes. acs.org These theoretical predictions can then be compared with experimental IR and Raman spectra to aid in the assignment of vibrational bands. nih.gov
The process involves first optimizing the geometry of the this compound molecule to find its most stable conformation. Then, the vibrational frequencies are calculated at this optimized geometry. The calculated frequencies are often scaled by an empirical factor to better match the experimental values, accounting for approximations in the theoretical methods and anharmonicity. mdpi.com
By analyzing the atomic displacements for each calculated vibrational mode, one can determine the nature of the vibration (e.g., stretching, bending, or a combination). This detailed assignment is crucial for understanding the relationship between the molecular structure and its vibrational spectrum. acs.org For complex molecules, theoretical calculations are often indispensable for a complete and accurate interpretation of the spectra. acs.org
Applications in Reaction Monitoring
In-situ vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is a valuable tool for real-time monitoring of chemical reactions. bruker.com By inserting a probe directly into the reaction vessel, the progress of a reaction can be followed by observing changes in the IR spectrum over time. rsc.org
For the synthesis of this compound, which could, for example, involve the reaction of a precursor with an epoxide, FT-IR spectroscopy could be used to monitor the consumption of reactants and the formation of the product. The appearance and growth of the characteristic O-H stretching band of the product's alcohol group, and the disappearance of the reactant's characteristic bands, would indicate the progress of the reaction.
Multivariate analysis techniques can be applied to the collected spectral data to quantify the concentrations of the different species in the reaction mixture over time. rsc.org This provides valuable kinetic information about the reaction, helping to understand the reaction mechanism and optimize reaction conditions. bruker.com
X-ray Diffraction (XRD) for Single Crystal and Powder Structure Determination
X-ray diffraction (XRD) is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. researchgate.net This technique can be applied to both single crystals and polycrystalline powders.
While obtaining single crystals of liquids or oils can be challenging, techniques such as co-crystallization with a host molecule can be employed to facilitate single-crystal XRD analysis. researchgate.net
Powder X-ray diffraction (PXRD) is used when single crystals are not available. The diffraction pattern from a powder sample consists of a series of peaks at different scattering angles. While not providing the same level of detail as single-crystal XRD, PXRD can be used to identify the crystalline phases present in a sample, determine the unit cell parameters, and assess the sample's crystallinity.
Absolute Configuration Determination (if chiral)
This compound is a chiral molecule, meaning it exists as two non-superimposable mirror images called enantiomers. The carbon atom bonded to the hydroxyl group is a stereocenter.
Single-crystal X-ray diffraction is a powerful method for determining the absolute configuration of a chiral molecule. researchgate.net By using anomalous dispersion effects, it is possible to distinguish between the two enantiomers and assign the correct (R) or (S) configuration to the stereocenter. This is often achieved by incorporating a heavy atom into the crystal structure or by using a chiral derivatizing agent. For asymmetrically disubstituted molecules, their planar chirality can also be determined. wikipedia.org
The determination of the absolute configuration is crucial in fields such as pharmaceuticals, where the two enantiomers of a chiral drug can have different biological activities.
Conformational Polymorphism and Crystal Packing Analysis
The phenomenon of conformational polymorphism, where a molecule exists in different crystalline forms due to variations in molecular conformation, is a critical aspect of solid-state chemistry. nih.gov For flexible molecules like this compound, which possesses several rotatable bonds, the potential for conformational polymorphism is noteworthy. The interplay between the lower energy conformations of the molecule and the efficiency of crystal packing determines which polymorphic form is most stable under given conditions.
The flexibility of the propanol backbone, combined with the ether linkages, allows for a variety of spatial arrangements. The orientation of the methoxy and methylphenoxy groups relative to the hydroxyl group can lead to different conformers. These conformational differences can, in turn, influence the way the molecules pack in the crystal lattice, potentially giving rise to different polymorphs with distinct physical properties.
Studies on related ether-alcohols have shown that the interplay of intra- and intermolecular forces, particularly hydrogen bonding, governs the conformational preferences and subsequent crystal packing. mdpi.comnih.govresearchgate.net The presence of both hydrogen bond donors (the hydroxyl group) and acceptors (the ether oxygens and the hydroxyl oxygen) suggests that a variety of packing motifs are possible.
Table 1: Potential Torsional Angles in this compound
| Dihedral Angle | Description | Expected Influence on Conformation |
| C-O-C-C (ether linkages) | Rotation around the ether bonds | Affects the relative positions of the aromatic ring and the propanol backbone. |
| C-C-C-O (propanol backbone) | Rotation around the central C-C bond of the propanol unit | Influences the orientation of the hydroxyl and methoxy groups. |
| C-O-Ar (phenoxy linkage) | Rotation of the methylphenoxy group | Determines the spatial relationship between the aromatic ring and the rest of the molecule. |
The crystal packing of such molecules is often a compromise between achieving the most stable molecular conformation and maximizing intermolecular interactions to form a stable crystal lattice. nih.gov The specific polymorph obtained can be influenced by factors such as solvent of crystallization, temperature, and pressure.
Intermolecular Interactions and Hydrogen Bonding Networks
Intermolecular interactions are fundamental to the supramolecular assembly of this compound in the solid state. The key interactions expected are hydrogen bonds and van der Waals forces.
The primary and most influential intermolecular interaction is the hydrogen bond formed by the hydroxyl group. All alcohols are capable of forming hydrogen bonds due to the presence of the hydroxyl (-OH) group. quora.com The hydrogen atom of the hydroxyl group can act as a hydrogen bond donor, while the oxygen atom can act as an acceptor. This allows for the formation of extensive hydrogen-bonded networks, which can take the form of chains, sheets, or more complex three-dimensional structures. researchgate.net
In addition to the self-association of hydroxyl groups, the ether oxygen atoms in the methoxy and phenoxy groups can also act as hydrogen bond acceptors. mdpi.comnih.gov This allows for a more diverse range of hydrogen bonding motifs, including intramolecular hydrogen bonds, although intermolecular hydrogen bonds are generally more prevalent in stabilizing the crystal structure. pearson.com The presence of both hydroxyl-hydroxyl and hydroxyl-ether hydrogen bonds can lead to complex and robust networks. mdpi.com
Table 2: Potential Hydrogen Bonding Interactions in this compound
| Donor | Acceptor | Type of Interaction | Significance |
| -OH (hydroxyl) | -OH (hydroxyl) | Intermolecular | Primary interaction leading to the formation of chains or networks. quora.comresearchgate.net |
| -OH (hydroxyl) | -O- (ether) | Intermolecular/Intramolecular | Contributes to the stability and complexity of the hydrogen-bonding network. mdpi.comnih.gov |
| C-H (aliphatic/aromatic) | -O- (hydroxyl/ether) | Weak Intermolecular | Can play a role in the fine-tuning of the crystal packing. |
Chiroptical Spectroscopy (CD, ORD) for Stereochemical Assignment (if chiral)
This compound possesses a stereocenter at the C2 position of the propanol backbone, making it a chiral molecule. Therefore, it can exist as a pair of enantiomers. Chiroptical spectroscopy, specifically Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful techniques for the stereochemical assignment of such chiral molecules. chiralabsxl.comnih.gov
CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum provides information about the absolute configuration of the molecule, as enantiomers will produce mirror-image CD spectra. chiralabsxl.com The sign and intensity of the Cotton effects in the CD spectrum are characteristic of the spatial arrangement of the chromophores relative to the chiral center.
For this compound, the primary chromophore is the 2-methylphenoxy group. The electronic transitions of this aromatic ring will give rise to CD signals. The observed CD spectrum would be a result of the coupling of these electronic transitions with the chiral environment of the C2 stereocenter. The stereochemical assignment can often be made by comparing the experimental CD spectrum with that of structurally related compounds of known absolute configuration or through quantum chemical calculations. chiralabsxl.comresearchgate.net
Table 3: Principles of Chiroptical Spectroscopy for Stereochemical Assignment
| Technique | Principle | Application to this compound |
| Circular Dichroism (CD) | Differential absorption of left and right circularly polarized light. | Determination of the absolute configuration (R or S) of the C2 stereocenter by analyzing the sign of the Cotton effects associated with the 2-methylphenoxy chromophore. chiralabsxl.comnih.gov |
| Optical Rotatory Dispersion (ORD) | Variation of optical rotation with wavelength. | Provides complementary information to CD and can be used to confirm stereochemical assignments. |
The application of these techniques would be crucial for the characterization of enantiomerically pure samples of this compound.
UV-Vis Spectroscopy for Electronic Structure and Chromophore Characterization
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is used to characterize its chromophores. The primary chromophore in this compound is the 2-methylphenoxy group.
Aromatic ethers typically exhibit characteristic absorption bands in the UV region. spectroscopyonline.com The UV-Vis spectrum of this compound is expected to show absorptions corresponding to the π → π* transitions of the benzene ring. The presence of the methyl and ether substituents on the aromatic ring will influence the position and intensity of these absorption bands.
For comparison, a related compound, 4-methoxyphenol, shows absorption maxima at 222 nm and 282 nm. sielc.com Similarly, other methoxy-phenyl compounds exhibit absorptions in the UV range. researchgate.netresearchgate.net The exact absorption maxima for this compound would need to be determined experimentally, but they are anticipated to be in a similar region.
Table 4: Expected UV-Vis Absorption Data for this compound
| Chromophore | Expected Transition | Approximate Wavelength Range (nm) |
| 2-Methylphenoxy group | π → π* | 200 - 300 |
The UV-Vis spectrum can also be influenced by the solvent polarity, which can cause shifts in the absorption maxima. This technique is fundamental for confirming the presence of the aromatic chromophore and for quantitative analysis.
Computational and Theoretical Studies on 1 Methoxy 3 2 Methylphenoxy 2 Propanol
Quantum Chemical Calculations
Density Functional Theory (DFT) for Electronic Structure, Stability, and Reactivity Prediction
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. For a molecule like 1-methoxy-3-(2-methylphenoxy)-2-propanol, DFT calculations could provide insights into its electron density distribution, electrostatic potential, and orbital energies. These calculations would help in understanding the molecule's stability and predicting its reactivity. For instance, mapping the electrostatic potential onto the electron density surface can reveal regions susceptible to nucleophilic or electrophilic attack.
Below is a hypothetical data table illustrating the kind of results that would be obtained from DFT calculations for this compound.
Ab Initio Methods for High-Accuracy Energy and Property Calculations
Ab initio methods are quantum chemical calculations derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, can provide highly accurate calculations of molecular energies and properties. For this compound, these methods could be used to precisely calculate its heat of formation, vibrational frequencies, and other thermochemical data. While computationally more intensive than DFT, ab initio methods are valuable for benchmarking the accuracy of other computational approaches.
Molecular Orbital Analysis (e.g., HOMO-LUMO, NBO)
Molecular orbital analysis provides a deeper understanding of chemical bonding and reactivity.
HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability.
Natural Bond Orbital (NBO) Analysis: NBO analysis provides a localized picture of chemical bonding. It can be used to study charge transfer interactions between filled and vacant orbitals, which can reveal information about hyperconjugation and intramolecular interactions that contribute to the molecule's stability.
Hypothetical Molecular Orbital Data for this compound
| Orbital | Hypothetical Energy (eV) | Localization |
|---|---|---|
| HOMO | -A | Primarily on the phenoxy group |
Molecular Dynamics (MD) Simulations for Conformational Space Exploration
Molecular dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. For a flexible molecule like this compound, MD simulations are essential for exploring its vast conformational space. By simulating the molecule's motion, researchers can identify its most stable conformations and understand the energetic barriers between them.
Solvent Effects and Solvation Dynamics
MD simulations are particularly useful for studying how solvents affect a molecule's structure and dynamics. By including explicit solvent molecules in the simulation, it is possible to model the hydrogen bonding and other intermolecular interactions between this compound and the solvent. This can provide insights into its solubility and how the solvent influences its conformational preferences. Studies on related glycol ethers have shown that hydrogen bonds are the dominating interactions in aqueous solutions. uni-regensburg.de
Intermolecular Interactions with Model Systems
MD simulations can also be used to study the interactions of this compound with other molecules or surfaces. This is relevant for understanding its behavior in various applications. For example, simulating its interaction with a model cell membrane could provide insights into its potential for biological activity.
Prediction of Spectroscopic Properties from Theoretical Models (e.g., NMR chemical shifts, vibrational frequencies)
Theoretical models, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the spectroscopic properties of molecules like this compound. These computational approaches can accurately forecast Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies, aiding in the interpretation of experimental spectra.
Prediction of NMR Chemical Shifts:
The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. rsc.org Methodologies such as the Gauge-Including Atomic Orbital (GIAO) approach, often used in conjunction with DFT functionals like B3LYP or M06-2X and appropriate basis sets (e.g., 6-31G* or larger), can provide theoretical chemical shifts. rsc.orgchemicalbook.com For this compound, a theoretical calculation would involve optimizing the molecule's geometry and then computing the magnetic shielding tensors for each nucleus. These shielding values are then converted into chemical shifts by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS).
Prediction of Vibrational Frequencies:
The vibrational frequencies observed in an infrared (IR) spectrum correspond to the different modes of molecular vibration. Computational methods can calculate these vibrational frequencies by determining the second derivatives of the energy with respect to the atomic coordinates. researchgate.net These calculations yield a set of harmonic vibrational frequencies that can be correlated with experimental IR spectra. researchgate.netresearchgate.net
For this compound, the predicted vibrational spectrum would exhibit characteristic bands corresponding to its functional groups. A data table of expected vibrational frequencies based on the functional groups present in the molecule is provided below. It is important to note that calculated harmonic frequencies are often systematically higher than experimental frequencies due to the neglect of anharmonicity and other factors. researchgate.net Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. researchgate.net
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| O-H (Alcohol) | Stretching | 3200-3600 |
| C-H (Aromatic) | Stretching | 3000-3100 |
| C-H (Aliphatic) | Stretching | 2850-3000 |
| C=C (Aromatic) | Stretching | 1450-1600 |
| C-O (Ether, Aryl-Alkyl) | Asymmetric Stretching | 1230-1270 |
| C-O (Ether, Alkyl) | Stretching | 1070-1150 |
| C-O (Alcohol, Secondary) | Stretching | 1000-1260 |
| O-H (Alcohol) | Bending | 1330-1440 |
Reaction Mechanism Modeling and Transition State Identification
Computational chemistry is a powerful tool for elucidating reaction mechanisms by modeling the potential energy surface of a reaction. This involves identifying reactants, products, intermediates, and, crucially, the transition states that connect them. While specific studies on the reaction mechanisms of this compound are not prevalent, we can infer plausible pathways for its synthesis and degradation based on related chemical transformations.
Synthesis Mechanism:
A likely synthetic route to this compound is the reaction of 2-methylphenol with a methoxy-substituted epoxide, such as 1-methoxy-2,3-epoxypropane, under basic or acidic conditions. A computational study of this reaction would involve modeling the nucleophilic attack of the phenoxide ion on the epoxide ring. The mechanism would likely proceed via an SN2 pathway, where the phenoxide attacks one of the electrophilic carbon atoms of the epoxide. The regioselectivity of this attack (i.e., whether the phenoxide attacks the more or less substituted carbon of the epoxide) could be investigated by calculating the activation energies for both possible transition states. The pathway with the lower activation energy would be the favored one.
For the related synthesis of 1-methoxy-2-propanol (B31579) from methanol (B129727) and propylene (B89431) oxide over a magnesium oxide catalyst, in-situ FT-IR studies have shown that methanol dissociates to form a methoxide (B1231860) intermediate that then reacts with an adsorbed propylene-like species. researchgate.netepa.gov A computational model of this heterogeneous catalytic reaction would involve modeling the adsorption of the reactants on the MgO surface and the subsequent bond-forming steps.
Degradation Mechanism (Ether Cleavage):
Ethers can be cleaved by strong acids such as HBr or HI. libretexts.orgmasterorganicchemistry.comyoutube.com The mechanism of this cleavage for this compound would likely initiate with the protonation of one of the ether oxygen atoms. Following protonation, a nucleophilic attack by the halide ion would occur. The site of the nucleophilic attack would depend on the nature of the groups attached to the ether oxygen. For the aryl-alkyl ether linkage, the attack would occur on the less hindered methylene (B1212753) carbon, leading to the formation of 2-methylphenol and a halo-substituted propanol (B110389) derivative. For the methoxy (B1213986) group, the attack would occur on the methyl carbon. Computational modeling could determine the relative activation barriers for the cleavage of the aryl-ether and the methyl-ether bonds, thus predicting the major products. The transition states for these SN2 reactions would feature the simultaneous breaking of the C-O bond and the formation of the C-Halogen bond.
Quantitative Structure-Property Relationships (QSPR) for Non-Biological Parameters (e.g., reactivity, chromatographic retention)
Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate the chemical structure of a molecule with its physicochemical properties. nih.govnih.gov These models are built by developing a mathematical relationship between a set of molecular descriptors and a specific property. While no specific QSPR models for this compound have been reported, the principles of QSPR can be applied to predict its reactivity and chromatographic retention.
Molecular Descriptors for QSPR:
A wide range of molecular descriptors can be calculated from the two-dimensional or three-dimensional structure of a molecule. These descriptors can be broadly categorized as:
Topological descriptors: Based on the 2D representation of the molecule, such as connectivity indices and shape indices.
Geometrical descriptors: Derived from the 3D structure, such as molecular surface area and volume.
Electronic descriptors: Related to the electronic structure, such as partial charges, dipole moment, and frontier molecular orbital energies (HOMO and LUMO). iaea.org
Physicochemical descriptors: Such as logP (octanol-water partition coefficient) and molar refractivity. nih.gov
A hypothetical QSPR study for predicting a property of this compound, such as its reactivity in a particular reaction, would involve calculating a set of these descriptors.
| Descriptor Class | Example Descriptors | Relevance to Property |
|---|---|---|
| Topological | Wiener Index, Balaban Index | Molecular size and branching, affecting intermolecular interactions. |
| Geometrical | Molecular Surface Area, Molecular Volume | Steric effects and accessibility for reactions. |
| Electronic | Dipole Moment, HOMO/LUMO energies | Polarity and susceptibility to nucleophilic/electrophilic attack. |
| Physicochemical | logP, Molar Refractivity | Solubility, partitioning behavior, and polarizability. |
Modeling Reactivity:
The reactivity of the alcohol group in this compound could be modeled using QSPR. msu.edu For instance, the rate constant of its reaction with an electrophile could be correlated with descriptors that quantify the nucleophilicity of the hydroxyl oxygen, such as its partial charge, and steric descriptors that describe the accessibility of the hydroxyl group.
Modeling Chromatographic Retention:
QSPR is widely used to predict the retention times of compounds in chromatography. nih.govresearchgate.netresearchgate.netnih.gov For reversed-phase liquid chromatography (RPLC), the retention is primarily governed by the lipophilicity of the compound. Therefore, a QSPR model for the retention time of this compound would likely include descriptors such as logP and solvent accessible surface area. By developing a model with a set of related compounds with known retention times, the retention time of the target molecule could be predicted with a reasonable degree of accuracy.
Derivatization Chemistry and Analog Synthesis of 1 Methoxy 3 2 Methylphenoxy 2 Propanol for Academic Exploration
Functional Group Transformations of the Propanol (B110389) Moiety
The core of the molecule's reactivity, for many common transformations, lies in the propanol backbone, specifically the secondary hydroxyl group at the C2 position. This functional group is a primary target for oxidation, reduction, esterification, etherification, and substitution reactions.
Oxidation and Reduction Chemistry
The secondary alcohol of 1-Methoxy-3-(2-methylphenoxy)-2-propanol can be readily oxidized to the corresponding ketone. Kinetic studies on the analogous compound, 1-methoxy-2-propanol (B31579), using oxidants like ditelluratoargentate(III) and ditelluratocuprate(III) in an alkaline medium, show that the reaction proceeds via a two-electron transfer mechanism. asianpubs.orgresearchgate.netresearchgate.net The reaction rate exhibits a first-order dependence on the oxidant and a fractional order with respect to the alcohol, suggesting the formation of an intermediate complex between the oxidant and the alcohol before the rate-determining step. researchgate.netresearchgate.net The identified product of such oxidations is the corresponding ketone. asianpubs.org
Therefore, the oxidation of this compound is expected to yield 1-Methoxy-3-(2-methylphenoxy)-2-propanone . A variety of standard oxidizing agents can be employed for this transformation, with the choice of reagent influencing the reaction conditions and selectivity.
Conversely, the resulting ketone, 1-Methoxy-3-(2-methylphenoxy)-2-propanone, can be reduced back to the parent secondary alcohol. This transformation is typically achieved with hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). These reagents deliver a hydride ion to the electrophilic carbonyl carbon, followed by protonation to regenerate the hydroxyl group.
Table 1: Reagents for Oxidation and Reduction of the Propanol Moiety
| Transformation | Reagent Class | Specific Example(s) | Expected Product |
|---|---|---|---|
| Oxidation | Metal-based oxidants | Ditelluratocuprate(III) researchgate.net | 1-Methoxy-3-(2-methylphenoxy)-2-propanone |
| Chromium reagents | CrO₃/H₂SO₄ (Jones Reagent) | 1-Methoxy-3-(2-methylphenoxy)-2-propanone | |
| Other | Peroxymonosulfate (PMS) rsc.org | 1-Methoxy-3-(2-methylphenoxy)-2-propanone | |
| Reduction | Hydride reagents | Sodium borohydride (NaBH₄) | This compound |
| Lithium aluminum hydride (LiAlH₄) | This compound |
Esterification and Etherification Reactions
The secondary hydroxyl group is amenable to esterification with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides). Extensive research on the esterification of the analog 1-methoxy-2-propanol (PM) with acetic acid to produce 1-methoxy-2-propyl acetate (B1210297) (PMA) provides a strong model for this reaction. mdpi.comresearchgate.net These studies often employ solid acid catalysts, such as the macroporous ion-exchange resin Amberlyst-35, to facilitate the reaction and simplify product purification. mdpi.comresearchgate.net The reaction is reversible and subject to thermodynamic equilibrium. researchgate.net Optimal conditions for the analogous reaction involved a temperature of 353 K and an excess of the carboxylic acid, achieving high equilibrium yields. mdpi.comresearchgate.net
Etherification of the secondary alcohol can be accomplished via the Williamson ether synthesis. This two-step process involves deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form a more nucleophilic alkoxide. The resulting alkoxide is then reacted with a primary alkyl halide (e.g., methyl iodide, ethyl bromide) in an Sₙ2 reaction to form the corresponding ether derivative.
Table 2: Examples of Esterification and Etherification Reactions
| Reaction | Reagents | Catalyst | Expected Product |
|---|---|---|---|
| Esterification | Acetic Acid | Amberlyst-35 mdpi.comresearchgate.net | 1-Methoxy-3-(2-methylphenoxy)propan-2-yl acetate |
| Propanoic Acid | H₂SO₄ ceon.rs | 1-Methoxy-3-(2-methylphenoxy)propan-2-yl propanoate |
| Etherification | 1. Sodium Hydride (NaH) 2. Methyl Iodide (CH₃I) | N/A | 1,2-Dimethoxy-3-(2-methylphenoxy)propane |
Halogenation and Nitrogen Functionalization
The hydroxyl group can be replaced by a halogen atom to generate alkyl halide derivatives. Thionyl chloride (SOCl₂) is a common reagent for converting secondary alcohols to alkyl chlorides. orgosolver.comlibretexts.org The mechanism is solvent-dependent; in the presence of a base like pyridine, the reaction proceeds with inversion of stereochemistry via an Sₙ2 pathway. masterorganicchemistry.comlibretexts.org Without a base, the reaction can proceed with retention of configuration through an Sₙi (internal nucleophilic substitution) mechanism. masterorganicchemistry.comlibretexts.org Similarly, phosphorus tribromide (PBr₃) is effective for converting alcohols to alkyl bromides. libretexts.org
For nitrogen functionalization, a common strategy involves a two-step sequence. First, the alcohol is converted into a better leaving group, such as a tosylate, by reacting it with p-toluenesulfonyl chloride (TsCl) in the presence of pyridine. youtube.com The resulting tosylate can then be displaced by a nitrogen nucleophile. For example, reaction with sodium azide (B81097) (NaN₃) yields an alkyl azide, which can subsequently be reduced to a primary amine using reagents like LiAlH₄ or catalytic hydrogenation. Alternatively, transition metal-catalyzed N-alkylation of amines using the alcohol directly is a more atom-economic approach. rsc.org
Modifications of the Aromatic and Methoxy (B1213986) Moieties
The aromatic ring and its associated ether linkages present further opportunities for derivatization, primarily through electrophilic substitution on the ring or cleavage of the ether bonds.
Electrophilic Aromatic Substitution Reactions
The aromatic ring in this compound is substituted with two electron-donating groups: a methyl group (-CH₃) and an alkoxy group (-OR). Both are activating and ortho-, para-directing. The methyl group is at the 2-position, and the alkoxy group is at the 1-position. These groups work synergistically to activate the ring towards electrophilic attack. The primary sites for substitution would be the positions para to the activating groups (positions 4 and 6) and ortho (position 3 and 5), considering steric hindrance.
Studies on the nitration of the analogous compound 2-methylanisole (B146520) provide insight into the regioselectivity. rsc.org The reaction of 2-methylanisole with nitric acid in sulfuric acid yields a mixture of nitro-substituted products. rsc.org For the target molecule, the large propanol chain would exert significant steric hindrance, likely favoring substitution at the position para to the large alkoxy group (position 4) and the position ortho to the alkoxy group and meta to the methyl group (position 6).
Common electrophilic aromatic substitution reactions include:
Nitration: Using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to introduce a nitro group (-NO₂).
Halogenation: Using Br₂ with a Lewis acid catalyst like FeBr₃ to introduce a bromine atom.
Friedel-Crafts Acylation: Using an acyl chloride (e.g., CH₃COCl) with a Lewis acid like AlCl₃ to introduce an acyl group. organic-chemistry.orgucalgary.ca This reaction typically yields mono-acylated products because the resulting ketone is deactivating. organic-chemistry.org
Table 3: Predicted Major Products of Electrophilic Aromatic Substitution
| Reaction | Electrophile (Source) | Predicted Major Product(s) |
|---|---|---|
| Nitration | NO₂⁺ (from HNO₃/H₂SO₄) | 1-Methoxy-3-(4-nitro-2-methylphenoxy)-2-propanol |
| Bromination | Br⁺ (from Br₂/FeBr₃) | 1-Methoxy-3-(4-bromo-2-methylphenoxy)-2-propanol |
| Acylation | CH₃CO⁺ (from CH₃COCl/AlCl₃) | 1-(4-(1-methoxy-2-hydroxypropoxy)-5-methylphenyl)ethan-1-one |
Ether Cleavage and Re-functionalization
The molecule contains two types of ether linkages: an alkyl methyl ether (the methoxy group) and an alkyl aryl ether (the phenoxy group). Both can be cleaved under specific conditions, typically using strong acids or Lewis acids.
Cleavage of the Methoxy Group: The methoxy group is an alkyl ether. It can be cleaved using strong acids like HBr or HI. ucalgary.ca The mechanism involves protonation of the ether oxygen, followed by an Sₙ2 attack by the halide ion on the less sterically hindered carbon, which in this case is the methyl group. This would yield methanol (B129727) and the corresponding alcohol, 3-(2-methylphenoxy)-1,2-propanediol .
Cleavage of the Phenoxy Group: The cleavage of aryl alkyl ethers can also be achieved with reagents like HBr, HI, or more commonly, boron tribromide (BBr₃). ucalgary.canih.govresearchgate.net Cleavage with HBr or HI would protonate the ether oxygen, followed by nucleophilic attack on the benzylic-like carbon of the propanol chain, releasing o-cresol (B1677501) as the leaving group. ucalgary.ca BBr₃ is a particularly effective reagent for cleaving aryl methyl ethers, and studies suggest a mechanism where one equivalent of BBr₃ can cleave multiple equivalents of the ether. nih.gov
Following cleavage, the newly generated hydroxyl groups (phenolic or alcoholic) can be re-functionalized. For instance, a new phenolic hydroxyl group can be alkylated using a different alkyl halide (Williamson ether synthesis) or acylated to form a phenyl ester.
Table 4: Products of Ether Cleavage Reactions
| Ether Linkage | Reagent | Major Products |
|---|---|---|
| Methoxy | HBr | Methanol + 3-(2-Methylphenoxy)-1,2-propanediol |
| Phenoxy | BBr₃, then H₂O | o-Cresol + 1-Methoxy-2,3-propanediol |
Synthesis of Chemically Modified Analogs for Probing Reactivity
The synthesis of chemically modified analogs of this compound can provide valuable insights into its chemical reactivity and structure-activity relationships. The key reactive sites for derivatization are the secondary hydroxyl group and the aromatic ring.
The secondary alcohol functionality is a prime target for modification. For instance, oxidation of the hydroxyl group can yield the corresponding ketone, methoxyacetone (B41198). The reactivity of 1-methoxy-2-propanol to form methoxyacetone through gas-phase oxidation dehydrogenation has been studied, suggesting a similar transformation could be applied to this compound. nih.gov Such a reaction would likely proceed under elevated temperatures in the presence of a suitable catalyst, such as electrolytic silver. nih.gov
Another avenue for derivatization is the esterification or etherification of the hydroxyl group. These reactions can be used to probe the steric and electronic environment around the chiral center. A variety of reagents can be employed for this purpose, leading to a diverse library of analogs.
Furthermore, modifications to the aromatic ring can be explored. Electrophilic aromatic substitution reactions, such as nitration or halogenation, could introduce functional groups onto the 2-methylphenyl moiety. The directing effects of the methyl and ether substituents would influence the position of substitution. For example, nitration of propranolol, a related aryloxypropanolamine, has been successfully achieved, yielding nitro-derivatives that can be further modified. mdpi.com
A plausible synthetic scheme for generating analogs could involve the reaction of 2-methylphenol (o-cresol) with a suitable epoxide, followed by reaction with methanol to introduce the methoxy group. Modifications could then be introduced at various stages of this synthesis. For instance, using substituted phenols or different alcohols would generate a range of analogs with varied electronic and steric properties.
Table 1: Representative Synthetic Transformations for Analog Generation
| Starting Material | Reagent(s) and Conditions | Product | Purpose of Analog |
| This compound | Acetic anhydride, pyridine | 1-Methoxy-3-(2-methylphenoxy)-2-propyl acetate | Probing steric effects at the hydroxyl group |
| This compound | Jones reagent (CrO₃, H₂SO₄, acetone) | 1-Methoxy-3-(2-methylphenoxy)-2-propanone | Investigating the impact of a ketone functionality |
| This compound | Nitrating mixture (HNO₃, H₂SO₄) | 1-Methoxy-3-(nitro-2-methylphenoxy)-2-propanol | Studying the influence of electron-withdrawing groups on the aromatic ring |
| 2-Methylphenol | (R)- or (S)-Glycidyl methyl ether | (R)- or (S)-1-Methoxy-3-(2-methylphenoxy)-2-propanol | Accessing enantiomerically pure starting material |
Stereoselective Derivatization for Chiral Analysis
The this compound molecule possesses a chiral center at the C2 position of the propanol backbone. The separation and analysis of its enantiomers are crucial for understanding its potential biological activity, as different enantiomers of chiral drugs often exhibit distinct pharmacological profiles. tandfonline.comnih.gov
Direct chiral high-performance liquid chromatography (HPLC) is a powerful technique for the separation of enantiomers. This method often utilizes chiral stationary phases (CSPs) that interact differentially with the two enantiomers. For structurally related beta-blockers, polysaccharide-based CSPs (e.g., Chiralcel OD) and macrocyclic antibiotic-based CSPs (e.g., Chirobiotic V) have proven effective. nih.govasianpubs.orgmdpi.com The mobile phase composition, including the use of polar organic solvents and additives like triethylamine (B128534) and acetic acid, can be optimized to achieve baseline separation of the enantiomers. tandfonline.comnih.gov
In cases where direct chiral HPLC is challenging, stereoselective derivatization can be employed. This involves reacting the racemic alcohol with a chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers possess different physicochemical properties and can be separated using standard, non-chiral chromatography techniques. Subsequent removal of the chiral auxiliary would yield the pure enantiomers. A common CDA for alcohols is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or its acyl chloride, which forms diastereomeric esters. The analysis of the ¹H or ¹⁹F NMR spectra of these diastereomeric esters can also be used to determine the enantiomeric excess of the original alcohol.
The synthesis of (S)-mephenesin, a close structural analog, has been achieved with high enantiomeric excess using organocatalytic methods, and the chiral purity was confirmed by chiral HPLC. asianpubs.orgresearchgate.net This suggests that similar analytical methods would be applicable to this compound.
Table 2: Methods for Chiral Analysis of this compound
| Analytical Method | Principle | Typical Conditions/Reagents | Information Obtained |
| Direct Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Chiralcel OD-H or Chirobiotic V column; Mobile phase: hexane (B92381)/isopropanol or methanol with additives. nih.govasianpubs.orgresearchgate.net | Separation and quantification of individual enantiomers; Determination of enantiomeric excess. |
| Stereoselective Derivatization with Mosher's Acid Chloride | Formation of diastereomeric esters with distinct chromatographic and spectroscopic properties. | Reaction with (R)- or (S)-Mosher's acid chloride in the presence of a base (e.g., pyridine). | Separation of diastereomers by standard chromatography (e.g., silica (B1680970) gel); Determination of enantiomeric excess by NMR or HPLC. |
| Chiral Synthesis | Asymmetric synthesis to produce predominantly one enantiomer. | Use of chiral catalysts or starting materials, such as L-proline catalyzed α-aminoxylation of a corresponding aldehyde. asianpubs.orgresearchgate.net | Production of enantiomerically enriched material for further studies. |
Analytical Methodologies for Research Scale Detection and Quantification of 1 Methoxy 3 2 Methylphenoxy 2 Propanol
Chromatographic Techniques for Purity Assessment and Quantification
Chromatography is a cornerstone for the separation, identification, and quantification of 1-Methoxy-3-(2-methylphenoxy)-2-propanol. The choice of technique and detector is contingent on the sample matrix, the required level of sensitivity, and the specific goals of the analysis.
Gas chromatography is well-suited for the analysis of volatile and semi-volatile compounds like this compound.
Gas Chromatography-Mass Spectrometry (GC-MS): This powerful technique combines the separation capabilities of GC with the identification power of mass spectrometry. For this compound, GC-MS can provide detailed structural information, enabling unambiguous identification. researchgate.net The mass spectrum of the compound would show a characteristic fragmentation pattern, with a prominent peak for the molecular ion and other significant fragments that can be used for confirmation. In the analysis of related glycol ethers, GC-MS has been used for the quantification in various products, often employing a highly polar chromatographic column to achieve the necessary resolution without derivatization. researchgate.net A typical GC-MS method for glycol ethers might involve a temperature program ranging from 40°C to 240°C to ensure the effective separation of analytes. researchgate.net
Gas Chromatography-Flame Ionization Detection (GC-FID): GC-FID is a robust and widely used technique for quantifying organic compounds. While it does not provide the same level of structural information as MS, it offers excellent sensitivity and a wide linear range for quantification. A study on the related compound 1-methoxy-2-propanol (B31579) utilized capillary GC with flame ionization detection for its determination in plasma, demonstrating linearity over a concentration range of 2-700 µg/mL. aai.solutions For the analysis of various glycol ethers, GC-FID methods have been developed with detection limits in the parts-per-billion (ppb) range after derivatization. restek.com
Gas Chromatography-Electron Capture Detection (GC-ECD): GC-ECD is highly sensitive to compounds containing electronegative atoms, such as halogens. While this compound itself is not highly responsive to ECD, derivatization with a halogen-containing reagent could be employed to significantly enhance detection sensitivity for trace-level analysis.
A summary of typical GC parameters for the analysis of related glycol ethers is presented in Table 1.
Table 1: Illustrative GC Parameters for Glycol Ether Analysis
| Parameter | Setting | Reference |
|---|---|---|
| Column | Highly polar (e.g., polyethylene (B3416737) glycol or cyano-based) | researchgate.netnih.gov |
| Injector Temperature | 240 °C - 250 °C | researchgate.netmdpi.com |
| Oven Program | Initial 40-80°C, ramp to 240-245°C | researchgate.netmdpi.com |
| Carrier Gas | Helium | researchgate.netmdpi.com |
| Detector | MS, FID | researchgate.netrestek.com |
| Injection Mode | Splitless | mdpi.com |
High-Performance Liquid Chromatography (HPLC) is a versatile technique that can be adapted for the analysis of this compound, particularly when dealing with non-volatile matrices or when derivatization is preferred.
HPLC with Ultraviolet/Photodiode Array Detection (HPLC-UV/PDA): The presence of the aromatic ring in this compound allows for detection by UV spectroscopy. sigmaaldrich.com An HPLC-UV method would offer a straightforward approach for quantification. A photodiode array (PDA) detector would provide additional spectral information, aiding in peak purity assessment. For related glycols, HPLC with UV detection has been successfully employed after derivatization with a UV-absorbing agent like benzoyl chloride, with a detection wavelength set at the absorption maximum of the derivative (e.g., 237 nm). researchgate.netlibretexts.org
HPLC-Mass Spectrometry (HPLC-MS): Coupling HPLC with a mass spectrometer provides high sensitivity and selectivity. For the trace determination of glycols, an HPLC-MS method with electrospray ionization (ESI) has been shown to lower the limits of detection by two to three orders of magnitude compared to UV detection. libretexts.orgnih.gov This approach would be highly suitable for detecting low levels of this compound in complex samples.
HPLC with Evaporative Light Scattering Detection (HPLC-ELSD): An ELSD is a universal detector that can be used when the analyte lacks a UV chromophore or when derivatization is not desirable. While less sensitive than MS, it can be a valuable tool for purity assessment and quantification, especially when analyzing alongside other non-UV-absorbing impurities.
The structure of this compound contains a chiral center at the 2-position of the propanol (B110389) backbone, meaning it can exist as two enantiomers. Chiral chromatography is essential for separating and quantifying these enantiomers to determine the enantiomeric excess (ee) of a sample.
Chiral HPLC: This is the most common technique for enantiomeric separation. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the resolution of a broad range of chiral compounds, including those with structures similar to this compound. sigmaaldrich.comnih.gov For instance, the enantiomers of propranolol, which also contains a propanolamine (B44665) structure, have been successfully separated using chiral HPLC. mdpi.comoup.com The mobile phase composition, typically a mixture of a non-polar solvent like n-hexane and an alcohol modifier like isopropanol, is optimized to achieve the best resolution. parchem.com
Table 2: Example Conditions for Chiral HPLC Separation of Propanol Derivatives
| Parameter | Condition | Reference |
|---|---|---|
| Chiral Column | CHIRALPAK® (amylose or cellulose-based) | sigmaaldrich.commdpi.com |
| Mobile Phase | n-Hexane/Isopropanol (e.g., 95:5 v/v) | parchem.com |
| Flow Rate | 1.0 mL/min | parchem.com |
| Column Temperature | 25 °C | parchem.com |
| Detection | UV at a suitable wavelength (e.g., 210 nm) | parchem.com |
Spectrophotometric and Spectrofluorometric Method Development for Specific Research Applications
While chromatography is often the method of choice for separation and quantification, spectrophotometric and spectrofluorometric methods can be developed for rapid and specific research applications.
UV-Vis Spectrophotometry: The aromatic ether moiety in this compound results in UV absorption. sigmaaldrich.com The absorption spectrum of aromatic compounds like benzene (B151609) typically shows bands around 200-260 nm, and the presence of substituents can cause a shift in these absorption bands. rsc.org A direct UV-Vis spectrophotometric method could be developed for quantifying the compound in simple, known matrices where interfering substances are absent. For more complex samples, a difference UV spectrophotometric method, involving measurements at different pH values, could potentially be used to determine aromatic compounds. nih.gov
Spectrofluorometry: For enhanced sensitivity and selectivity, a spectrofluorometric method could be developed. Although the native fluorescence of this compound may not be strong, derivatization with a fluorescent tag could be employed. For instance, if the compound were modified to contain a primary amino group, it could be derivatized with fluorescamine (B152294) to produce a highly fluorescent product. researchgate.net Alternatively, research could explore the development of a method based on the quenching of a fluorescent reagent by the analyte. sigmaaldrich.com
Development of Reference Standards and Calibration Protocols for Laboratory Use
The accuracy of any quantitative analysis relies on the availability of high-purity reference standards and well-defined calibration protocols.
Development of Reference Standards: For routine laboratory use, an in-house reference standard of this compound should be established. This involves obtaining a high-purity batch of the compound and thoroughly characterizing it to confirm its identity and purity. Techniques such as NMR, MS, and elemental analysis are used for structural confirmation, while chromatographic methods (GC or HPLC) are used to assess purity. For glycol ethers, certified reference materials (CRMs) are available for some common compounds like diethylene glycol and ethylene (B1197577) glycol, which are produced and certified in accordance with ISO standards. researchgate.net While a specific CRM for this compound may not be commercially available, these existing CRMs can serve as models for the characterization and certification process.
Calibration Protocols: A robust calibration protocol is essential for accurate quantification. This typically involves the preparation of a series of calibration standards by accurately weighing the reference standard and dissolving it in a suitable solvent to create a stock solution. mdpi.com This stock solution is then serially diluted to prepare a set of working standards covering the expected concentration range of the samples. A calibration curve is generated by plotting the analytical response (e.g., peak area in chromatography) versus the concentration of the standards. researchgate.netnih.gov The linearity of the calibration curve should be verified, and it should be prepared fresh on each day of analysis. mdpi.com For GC analysis of glycols, calibration curves have been shown to be linear over a wide concentration range. researchgate.net
Role of 1 Methoxy 3 2 Methylphenoxy 2 Propanol As a Chemical Building Block or Intermediate
Precursor in the Synthesis of Complex Organic Architectures
There is currently a lack of substantial evidence in peer-reviewed journals and patents to suggest that 1-Methoxy-3-(2-methylphenoxy)-2-propanol is widely utilized as a primary precursor in the synthesis of complex organic architectures. While its structure contains reactive functional groups—a hydroxyl and an ether—that could theoretically be modified, specific examples of its incorporation into larger, more complex molecular frameworks are not readily found in the searched resources. Its connection to mephenesin (B1676209) suggests it may be a metabolite or a simple derivative, rather than a starting material for broader synthetic applications. nih.gov
Application in Polymer Chemistry (e.g., as a monomer for specialized materials, if applicable)
No specific instances of this compound being used as a monomer in the synthesis of specialized polymers were identified in the available literature. The presence of a hydroxyl group suggests a theoretical possibility for its use in creating polyesters or polyurethanes. However, there are no documented examples of this specific compound being employed for such purposes in the reviewed materials. General information about alcohols initiating the polymerization of epoxides and isocyanates is available, but this does not specifically refer to the compound acting as a monomeric unit. noaa.gov
Use as a Scaffold for Novel Chemical Ligands or Catalysts (if applicable)
The potential of this compound as a scaffold for the development of novel chemical ligands or catalysts is not described in the accessible scientific literature. The development of ligands and catalysts often requires specific stereochemical and electronic properties, and while this compound possesses a chiral center, there is no indication of its use in the design of new catalytic systems.
Development of Reagents Derived from the Compound
Information regarding the development of specific chemical reagents derived from this compound is not available in the public domain. The chemical structure could allow for the derivatization of the hydroxyl group to create new reagents; however, no such derivatives or their applications have been reported in the searched scientific databases.
Advanced Reaction Chemistry and Novel Transformations Involving 1 Methoxy 3 2 Methylphenoxy 2 Propanol
Cross-Coupling and C-H Activation Reactions
There is a significant body of research on the cross-coupling and C-H activation reactions of aryl ethers. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For instance, palladium-catalyzed cross-coupling reactions are widely used for the arylation of various substrates. rsc.org In the context of molecules similar to 1-methoxy-3-(2-methylphenoxy)-2-propanol, the ether linkage and the aromatic ring present potential sites for such transformations.
Cross-Coupling Reactions:
Aryl ethers can participate in cross-coupling reactions, although they are generally less reactive than the corresponding aryl halides. Nickel-catalyzed cross-coupling of allylic aryl ethers with Grignard reagents has been demonstrated to form allylbenzene (B44316) derivatives. nih.gov This suggests that under appropriate catalytic conditions, the aryloxy group of this compound could potentially be a substrate for cross-coupling.
C-H Activation Reactions:
Direct C-H activation of aryl ethers is an area of active research, offering a more atom-economical approach to functionalization. mdpi.com Photocatalytic methods have been developed for the selective functionalization of the C-H bonds adjacent to the ether oxygen (α-aryloxyalkyl C-H functionalization) in aryl alkyl ethers. rsc.org For a molecule like this compound, this could theoretically allow for modification of the propanol (B110389) chain. Furthermore, palladium-catalyzed ortho-C-H arylation of benzoic acids and related compounds has been achieved using aryltrifluoroborates, demonstrating the feasibility of functionalizing the aromatic ring. nih.gov
| Reaction Type | Catalyst/Reagent | Potential Application to this compound | Supporting Analogy |
| Cross-Coupling | Nickel Pincer Complex | Coupling at the aryloxy group | Allylic aryl ethers with arylmagnesium reagents nih.gov |
| C-H Activation | Photocatalyst (Acridinium) | Functionalization of the propanol backbone | Aryl alkyl ethers with electron-poor alkenes rsc.org |
| C-H Activation | Palladium(II) | Functionalization of the aromatic ring | Benzoic acids with aryltrifluoroborates nih.gov |
Photochemical and Electrochemical Transformations
The photochemical and electrochemical behavior of this compound is not specifically detailed in the literature. However, general principles for related structures can be considered.
Photochemical Transformations:
Aryl ethers can undergo photochemical reactions, often involving cleavage of the aryl-oxygen bond or reactions centered on the aromatic ring. The presence of the methoxy (B1213986) and methyl substituents on the phenoxy group, as well as the hydroxyl and methoxy groups on the propanol chain, would influence the excited-state reactivity.
Electrochemical Transformations:
The electrochemical properties of phenols and ethers have been studied. The oxidation potential of the phenoxy group would be a key parameter in its electrochemical behavior. The various functional groups present in this compound would each have their own redox characteristics, potentially leading to complex electrochemical behavior.
Future Research Directions and Unaddressed Academic Questions for 1 Methoxy 3 2 Methylphenoxy 2 Propanol
Exploration of Novel and Efficient Synthetic Pathways
The synthesis of unsymmetrical ethers like 1-Methoxy-3-(2-methylphenoxy)-2-propanol traditionally relies on methods such as the Williamson ether synthesis. numberanalytics.com This involves the reaction of an alkoxide with an alkyl halide. numberanalytics.com However, these classic methods often face challenges related to selectivity, reaction conditions, and the generation of byproducts. google.com
Future research should focus on developing more efficient and greener synthetic routes. This could involve the exploration of catalytic systems that enable the direct etherification of 1-methoxy-2-propanol (B31579) with 2-methylphenol, minimizing waste and improving atom economy. nih.gov The use of solid acid catalysts, for instance, has shown promise in the synthesis of other glycol ethers, offering advantages in terms of reusability and process simplification. ciscochem.com Furthermore, investigating enantioselective synthesis methods would be a significant advancement, yielding specific stereoisomers that could have unique properties and applications.
Table 1: Potential Catalytic Approaches for Synthesis
| Catalyst Type | Potential Advantages | Research Focus |
| Solid Acid Catalysts (e.g., Zeolites, Resins) | Reusability, reduced corrosion, simplified workup. ciscochem.com | Catalyst screening, optimization of reaction conditions (temperature, pressure, molar ratios). |
| Homogeneous Metal Catalysts (e.g., Ru, Ir) | High activity and selectivity under mild conditions. researchgate.net | Development of catalysts for direct etherification, investigation of ligand effects. |
| Biocatalysts (e.g., Lipases) | High selectivity, mild reaction conditions, environmentally benign. | Enzyme screening, reaction medium engineering, process optimization. |
Deeper Understanding of Reaction Mechanisms under Extreme Conditions
The behavior of this compound under extreme conditions, such as high temperature and pressure, is currently unknown. Such conditions are often employed in industrial chemical processes, and understanding the compound's stability and reactivity is crucial for any potential large-scale application. mdpi.comresearchgate.net
Future research could investigate the thermal decomposition pathways of the molecule, identifying the primary degradation products and the kinetics of the process. High-pressure studies could reveal changes in physical properties and reaction equilibria. mdpi.com Photocatalytic studies, particularly given the aromatic ether moiety, could explore its degradation or transformation under UV or visible light, which is relevant for environmental fate and potential applications in photocatalysis. rsc.orgrsc.orgacs.orgnih.govnih.gov
Advancements in Computational Predictive Chemistry for the Compound
Computational chemistry offers powerful tools to predict the properties and reactivity of molecules, guiding experimental work and providing fundamental insights. researchgate.netresearchgate.net For this compound, there is a clear opportunity to apply these methods.
Density Functional Theory (DFT) calculations could be employed to determine the molecule's optimized geometry, electronic structure, and spectroscopic properties. researchgate.netrsc.org This would provide a theoretical framework for understanding its reactivity. Quantitative Structure-Activity Relationship (QSAR) models could also be developed to predict various properties of this and related glycol ethers, although this would require the generation of a substantial experimental dataset. mdpi.com
Table 2: Potential Computational Chemistry Research Areas
| Computational Method | Research Goal | Predicted Outcomes |
| Density Functional Theory (DFT) | Elucidate electronic structure and reactivity. researchgate.netrsc.org | Optimized geometry, bond energies, spectral data, reaction pathways. |
| Molecular Dynamics (MD) | Simulate behavior in different environments. | Diffusion coefficients, solvation properties, conformational analysis. |
| QSAR Modeling | Predict properties based on structure. mdpi.com | Correlation of molecular descriptors with physical or biological properties. |
Development of Microfluidic or Continuous Flow Synthesis Methods
Modern chemical synthesis is increasingly moving towards continuous flow and microfluidic reactor technologies. elveflow.comnih.govalineinc.comlaryee.com These approaches offer significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and facile scalability. elveflow.com
The synthesis of this compound is an ideal candidate for development within a continuous flow system. Future research could focus on designing a microreactor setup for its synthesis, optimizing parameters such as flow rate, temperature, and catalyst loading to achieve high yields and purity. alineinc.comlaryee.com This would not only represent a technological advancement in the synthesis of this specific compound but also contribute to the broader field of specialty chemical manufacturing. rsc.org
Investigation of Non-Biological Applications in Materials Science or Analytical Chemistry
While many glycol ethers find use as solvents and in coatings, the specific non-biological applications of this compound in materials science and analytical chemistry remain unexplored. ciscochem.comiloencyclopaedia.orgglycol-ethers.euwikipedia.orgsolvents.org.ukatamankimya.comv-mr.biz
In materials science, its structure suggests potential as a monomer or an additive in polymer synthesis. acs.orgnih.govosti.govchemrxiv.org The combination of a flexible ether linkage and a rigid aromatic group could impart unique properties to polymers. Research could investigate its incorporation into polyesters or polyurethanes and characterize the resulting materials' thermal and mechanical properties. osti.gov
In analytical chemistry, its chiral center opens up the possibility of its use as a chiral selector in chromatographic separations. Substituted propanols have been investigated for such purposes. researchgate.netacs.orgsigmaaldrich.comgeeksforgeeks.org Future studies could involve immobilizing the compound onto a stationary phase and evaluating its performance in separating racemic mixtures. It could also serve as an analytical standard for the detection and quantification of related compounds in various matrices.
Q & A
Basic Research Question
- ¹H NMR :
- Methoxy group: Singlet at δ 3.3–3.4 ppm.
- Phenoxy protons: Multiples at δ 6.8–7.2 ppm (ortho-substitution pattern from 2-methylphenoxy).
- Propanol backbone: ABX coupling system for CH₂ and CH groups .
- IR :
- Broad O-H stretch (~3350 cm⁻¹).
- Ether C-O-C asymmetric stretch (~1120 cm⁻¹).
Methodological Note : Compare with analogs like mephenesin (3-[2-methylphenoxy]propan-1,2-diol) to validate assignments .
What safety protocols are critical for handling this compound in laboratory settings?
Basic Research Question
- Ventilation : Use fume hoods to avoid inhalation (GHS H335: Respiratory irritation) .
- PPE : Nitrile gloves, lab coats, and safety goggles (GHS H315/H319: Skin/eye irritation) .
- Storage : Inert atmosphere, away from oxidizers (similar to 1-Methoxy-2-propanol, which has a flashpoint of 43°C) .
How can structure-activity relationship (SAR) studies elucidate the pharmacological potential of this compound?
Advanced Research Question
Experimental Design :
- Analog Synthesis : Modify substituents (e.g., methoxy position, alkyl chain length) .
- In Vitro Assays : Test muscle relaxant activity (e.g., guinea pig ileum contraction) against mephenesin analogs.
- Data Analysis : Correlate logP values (lipophilicity) with efficacy.
Case Study : Mephenesin (ED₅₀ = 12 mg/kg) vs. 1-Methoxy analog (hypothetical ED₅₀ = 8 mg/kg) suggests methoxy enhances bioavailability .
How should researchers resolve contradictions in reported toxicity data for aryloxy propanol derivatives?
Advanced Research Question
- Source Analysis : Compare test models (e.g., rodent vs. human cell lines) and exposure durations .
- Meta-Analysis : Aggregate data using tools like RevMan, adjusting for variables (e.g., purity, solvent).
- In Silico Prediction : Use QSAR models (e.g., OECD Toolbox) to predict acute oral toxicity (LD₅₀).
Example : Discrepancies in GHS classifications may arise from impurity profiles (e.g., residual solvents in synthesis) .
Which chromatographic methods are optimal for purity analysis, and how can method validation be performed?
Advanced Research Question
- HPLC : C18 column, mobile phase = acetonitrile/water (70:30), UV detection at 254 nm.
- GC-MS : DB-5 column, splitless injection (250°C), EI ionization.
- Validation :
- Linearity : R² > 0.995 for calibration curves (1–100 µg/mL).
- Recovery : Spike-and-recovery tests (95–105% acceptable range).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
